molecular formula C7H7BrN2O B3045772 1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide CAS No. 1134943-27-3

1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide

Cat. No.: B3045772
CAS No.: 1134943-27-3
M. Wt: 215.05 g/mol
InChI Key: HUFZGLLCNHXTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydropyrrolo[3,2-b]pyridin-5-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.BrH/c10-7-2-1-5-6(9-7)3-4-8-5;/h1-4,8H,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFZGLLCNHXTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646699
Record name 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134943-27-3
Record name 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comparative Analysis: 1H-pyrrolo[3,2-b]pyridine vs. 7-Azaindole Scaffolds

[1]

Executive Summary

While 7-azaindole is widely recognized as a "privileged scaffold" and a direct bioisostere of purine (adenine), its isomer 1H-pyrrolo[3,2-b]pyridine (commonly referred to as 4-azaindole ) remains an underutilized template offering distinct physicochemical and vectoral properties.[1]

The core distinction lies in the nitrogen positioning within the pyridine ring:

  • 7-Azaindole (N7): Mimics the N3 of purine, facilitating bidentate hinge binding in kinases.[1]

  • 4-Azaindole (N4): Shifts the hydrogen bond acceptor vector by ~120°, altering solubility (pKa shift) and enabling access to distinct binding pockets unachievable by the 7-isomer.

Part 1: Structural & Electronic Divergence[2]

Nomenclature and Topology

The IUPAC numbering for these fused systems can be counter-intuitive. Both are "azaindoles," but the specific fusion defines their properties.[2]

  • 7-Azaindole: 1H-pyrrolo[2,3-b]pyridine.[3][4][5] The pyridine nitrogen is at position 7.[6][7]

  • 4-Azaindole: 1H-pyrrolo[3,2-b]pyridine.[8][9] The pyridine nitrogen is at position 4.

Physicochemical Profiles (pKa and Solubility)

The position of the pyridine nitrogen dramatically affects the electron density of the fused system, influencing basicity and metabolic liability.[2]

Property7-Azaindole (1H-pyrrolo[2,3-b]pyridine)4-Azaindole (1H-pyrrolo[3,2-b]pyridine)Medicinal Chemistry Implication
pKa (Pyridine N) ~4.6~6.94-Azaindole is significantly more basic. It is more likely to be protonated at physiological pH, improving aqueous solubility but potentially increasing hERG liability.[1]
H-Bond Donor N1-H (Pyrrole)N1-H (Pyrrole)Identical donor capability.
H-Bond Acceptor N7 (Adjacent to bridge)N4 (Opposite bridge)Critical Difference: N7 allows bidentate binding (Donor-Acceptor spacing ~2.5Å). N4 presents a divergent vector.
Dipole Moment ~1.6 D~4.0 D4-Azaindole has a larger dipole, influencing permeability and crystal packing.
LogP ~1.2~1.1Comparable lipophilicity, though pKa effects dominate logD at pH 7.[2]4.
Electronic Distribution & Reactivity
  • 7-Azaindole: The N7 withdraws density from the pyrrole ring but is stabilized by the N1 lone pair interaction. It is electron-deficient at C4, making it susceptible to nucleophilic aromatic substitution (

    
    ) if a leaving group is present.[1][2]
    
  • 4-Azaindole: The N4 position creates a strong "push-pull" system. The C2 and C3 positions on the pyrrole ring are electron-rich, but the pyridine ring remains electron-deficient.

Part 2: Medicinal Chemistry Utility[5][10][11][12]

Kinase Binding Modes (The "Hinge" Factor)

The primary application of azaindoles is in kinase inhibition.

  • The 7-Azaindole "Gold Standard":

    • Mechanism: Mimics the adenine ring of ATP.[6][10]

    • Binding: Forms a classic bidentate hydrogen bond with the kinase hinge region. The N1-H donates to a backbone carbonyl (e.g., Glu), while N7 accepts from a backbone amide (e.g., Met).[1][2]

    • Example: Vemurafenib (BRAF inhibitor).[10]

  • The 4-Azaindole "Vector Shift":

    • Mechanism: Does not mimic adenine's N3.

    • Binding: If N1 binds to the hinge, N4 points away from the standard acceptor site, often towards the solvent front or a specific "back pocket" residue.[1][2]

    • Utility: Used when the standard hinge geometry is sterically occluded or when a salt bridge is desired (taking advantage of the higher pKa of N4 to interact with an acidic residue like Asp or Glu in the active site).

Metabolic Stability[6][13]
  • Oxidation: Both scaffolds are susceptible to N-oxidation on the pyridine ring. However, 7-azaindole is generally more metabolically stable than indole.[1][6]

  • Aldehyde Oxidase (AO): 7-azaindoles substituted at C2 are prone to AO metabolism.[7] 4-azaindoles show different susceptibility profiles due to the altered electron density at the C2 position relative to the pyridine nitrogen.

Part 3: Synthetic Pathways[2]

While 7-azaindole is a commodity chemical, 4-azaindole often requires de novo synthesis for specific derivatives.

Comparison of Routes
Route7-Azaindole4-Azaindole
Bartoli Synthesis Efficient from 2-nitro-3-vinylpyridine.Difficult due to precursor instability.
Reissert Synthesis Common.[11]Applicable but requires specific 2-methyl-3-nitropyridine precursors.
Batcho-Leimgruber Standard Industry Route. Preferred Route. High yields, scalable.
Detailed Protocol: Batcho-Leimgruber Synthesis of 4-Azaindole

This protocol describes the synthesis of the 1H-pyrrolo[3,2-b]pyridine core from 2-methyl-3-nitropyridine. This method is self-validating via color change (enamine formation) and TLC monitoring.

Reaction Scheme:

  • Condensation: 2-methyl-3-nitropyridine + DMF-DMA

    
     Enamine intermediate.
    
  • Reductive Cyclization: Enamine +

    
    /Pd-C (or Fe/AcOH) 
    
    
    4-Azaindole.
Step-by-Step Methodology

Step 1: Enamine Formation [2][3]

  • Reagents: Charge a round-bottom flask with 2-methyl-3-nitropyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq).

  • Solvent: Use anhydrous DMF (0.5 M concentration).

  • Conditions: Heat to 110°C under

    
     atmosphere for 4–6 hours.
    
  • In-Process Control (IPC): Monitor TLC (50% EtOAc/Hexane). The starting material (UV active) will disappear, replaced by a deep red/orange spot (the enamine).[1][2]

  • Workup: Concentrate in vacuo to remove excess DMF-DMA. The residue (deep red solid) is usually used directly without purification.

Step 2: Reductive Cyclization

  • Reagents: Dissolve the crude enamine in MeOH or EtOH (0.2 M). Add 10% Pd/C (10 wt% loading).

  • Conditions: Hydrogenate at 30-50 psi (Parr shaker) or balloon pressure at RT for 12 hours.

    • Alternative (Chemical Reduction): If halogen substituents are present (sensitive to catalytic hydrogenation), use Fe powder (5 eq) in Acetic Acid at 80°C.[1][2]

  • IPC: The deep red color of the enamine will fade to a pale yellow or colorless solution.

  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (

    
    , gradient 0-10% MeOH in DCM). 4-Azaindole is polar; ensure the column is flushed well.
    
  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic pyrrole doublets at

      
       6.5 and 7.5 ppm, and the pyridine protons.[1]
      
    • MS (ESI):

      
      .[2]
      

Part 4: Visualization & Logic

Scaffold Selection Logic

The following diagram illustrates the decision matrix for choosing between 4-aza and 7-aza scaffolds based on drug design requirements.

ScaffoldSelectionStartKinase/Target Inhibitor DesignBindingModeRequired Binding Mode?Start->BindingModeHingeClassic Hinge Binder(Adenine Mimic)BindingMode->HingeBidentate (Donor/Acceptor)VectorNovel Vector / Salt BridgeBindingMode->VectorMonodentate / Back-pocketNeutralNeed Neutral Core (pKa ~4.5)to avoid hERGHinge->NeutralpKaCheckSolubility/pKa Requirement?Vector->pKaCheckBasicNeed Basic Center (pKa ~7)for Solubility/ContactpKaCheck->BasicHigh Solubility NeededpKaCheck->NeutralLipophilicity PreferredResult4Select 4-Azaindole(1H-pyrrolo[3,2-b]pyridine)Basic->Result4Result7Select 7-Azaindole(1H-pyrrolo[2,3-b]pyridine)Neutral->Result7

Figure 1: Decision matrix for selecting between azaindole isomers based on binding mode and physicochemical requirements.

Synthetic Workflow (Batcho-Leimgruber)

The synthetic logic for accessing the 4-azaindole core.

SynthesisSM2-methyl-3-nitropyridine(Precursor)InterEnamine Intermediate(Deep Red Color)SM->Inter+ Reagent1Reagent1DMF-DMA(110°C, DMF)Prod4-Azaindole(1H-pyrrolo[3,2-b]pyridine)Inter->Prod+ RedRedReduction(H2/Pd-C or Fe/AcOH)

Figure 2: The Batcho-Leimgruber synthetic pathway for 1H-pyrrolo[3,2-b]pyridine.[1]

References

  • Mérour, J. Y., & Joseph, B. (2001).[1][2] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry. Link

  • Popowycz, F., et al. (2014).[1][2] The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Link

  • Song, J. J., et al. (2002).[1][2] A General Synthesis of 4-, 5-, 6-, and 7-Azaindoles via the Batcho-Leimgruber Method.[1] Journal of Organic Chemistry. Link[1][2]

  • Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses pKa shifts in heterocycles). Link[1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine.[1][2] Link[1][2]

A Technical Guide to the Biological Activity of 5-Hydroxy-4-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its ability to mimic the hinge-binding interactions of ATP within protein kinases.[1][2] This technical guide delves into the specific biological activities of 4-azaindole derivatives featuring a 5-hydroxy substitution. This modification introduces a critical hydrogen bond donor/acceptor moiety, significantly influencing binding affinity, selectivity, and pharmacokinetic properties. We will explore the mechanistic basis for the activity of these compounds, focusing on their role as potent kinase inhibitors, particularly in the context of immuno-oncology. Furthermore, this guide provides detailed experimental protocols for assessing their biological efficacy and outlines key structure-activity relationships (SAR) that guide modern drug discovery efforts.

The 4-Azaindole Scaffold: A Foundation for Potent Bioactivity

Bioisosterism: A Strategic Advantage

Azaindoles, also known as pyrrolopyridines, are bioisosteres of the endogenous indole and purine ring systems.[3] By replacing a carbon atom in the benzene ring of indole with a nitrogen atom, one of four isomers (4-, 5-, 6-, or 7-azaindole) can be formed. This seemingly minor change has profound effects on the molecule's physicochemical properties.[2] The introduction of the nitrogen atom acts as a hydrogen bond acceptor, enhances aqueous solubility, and modulates the electronic character of the ring system, often leading to improved drug-like properties and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][4]

The 5-Hydroxy Moiety: Enhancing Potency and Specificity

While the 4-azaindole core provides the foundational structure for target engagement, particularly with ATP-binding sites, the addition of a hydroxyl group at the 5-position introduces a new level of interaction. This -OH group can act as both a hydrogen bond donor and acceptor, allowing for additional, stabilizing interactions with amino acid residues in a target protein's binding pocket. This often translates to a significant increase in potency. Furthermore, the specific location and orientation of this group can confer selectivity for one target over others, a critical factor in minimizing off-target effects and improving the safety profile of a potential therapeutic agent. The synthesis of related 5-hydroxy indole analogs has been explored for various biological activities, highlighting the importance of this functional group.[5][6]

Primary Biological Targets and Mechanisms of Action

The versatility of the 5-hydroxy-4-azaindole scaffold allows it to be tailored to a variety of biological targets. However, its most prominent role to date is in the inhibition of protein kinases.

Protein Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[7] Azaindole derivatives have been successfully developed as ATP-competitive kinase inhibitors.[1]

Mechanism of Action: The 4-azaindole scaffold effectively mimics the adenine portion of ATP. The nitrogen at position 4 and the pyrrole -NH group can form two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a pattern that anchors the inhibitor and blocks the binding of endogenous ATP.[2][8] This competitive inhibition shuts down the kinase's phosphorylating activity, thereby disrupting the downstream signaling pathway.

The diagram below illustrates this fundamental ATP-competitive inhibition mechanism.

G cluster_kinase Kinase Active Site hinge Hinge Region atp_pocket ATP Binding Pocket p_substrate Phosphorylated Substrate atp_pocket->p_substrate Phosphorylates Substrate adp ADP atp_pocket->adp Hydrolysis substrate_site Substrate Binding Site atp ATP atp->atp_pocket Binds inhibitor 5-Hydroxy-4-Azaindole Derivative inhibitor->atp_pocket Competitively Binds & Blocks substrate Protein Substrate substrate->substrate_site

Caption: ATP-Competitive Kinase Inhibition by a 4-Azaindole Derivative.

TGF-β Receptor I (TGFβRI) Inhibition

A key target in the field of immuno-oncology is the transforming growth factor-β (TGF-β) signaling pathway. TGF-β can promote tumor growth and suppress the body's anti-tumor immune response.[9] Novel 4-azaindole derivatives have been identified as potent and selective inhibitors of TGFβRI kinase.[9] By blocking this receptor, these compounds can potentially restore anti-tumor immunity, making them promising candidates for combination therapy with checkpoint inhibitors like anti-PD-1 antibodies.[9]

Structure-Activity Relationship (SAR) Insights

The rational design of potent and selective inhibitors relies on a deep understanding of the Structure-Activity Relationship (SAR)—how specific chemical modifications affect biological activity. For 5-hydroxy-4-azaindole derivatives, SAR studies focus on substitutions at various positions of the bicyclic core.

Position of SubstitutionType of GroupImpact on Activity (Example Target: TGFβRI)Rationale
C2-Position Aromatic/Heterocyclic Rings (e.g., Pyridine)Critical for Potency. Often interacts with key residues (e.g., His283).[9]Fills a hydrophobic pocket and provides additional interaction points.
C3-Position Small Polar/Non-polar GroupsModulates Potency. Can be used to fine-tune binding and properties.Explores space within the binding pocket to optimize fit and interactions.
N1-Position (Pyrrole) Substituted Amides, Alkyl GroupsSignificant Impact. Can influence solubility and cell permeability.Projects out of the primary binding pocket, allowing for modifications to improve physicochemical properties.
C6-Position Halogens, Small Alkyl GroupsCan Enhance Potency. Often involved in van der Waals interactions.Further optimizes interactions within the hydrophobic regions of the binding site.

The following diagram provides a visual summary of key SAR points on the 5-hydroxy-4-azaindole scaffold.

Caption: Key points for Structure-Activity Relationship (SAR) studies.

Experimental Protocols for Activity Assessment

Validating the biological activity of newly synthesized compounds requires robust and reproducible assays. Here we detail two fundamental protocols.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Principle: Kinase activity depletes ATP in the reaction. A detection reagent is added that contains luciferase, which generates light in the presence of the remaining ATP. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the 5-hydroxy-4-azaindole derivative in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 384-well plate.

  • Reaction Setup: To each well, add the target kinase enzyme and the appropriate substrate in kinase reaction buffer.

  • Initiation: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate at room temperature for 1 hour.

  • Detection: Add an equal volume of a commercial ATP detection reagent (e.g., Kinase-Glo® Max) to each well to stop the reaction and initiate the luminescent signal.

  • Measurement: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT reagent to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 5-hydroxy-4-azaindole derivative (typically from 100 µM to 1 nM) and a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each concentration. Plot the results and determine the GI50 (concentration for 50% growth inhibition) value.

General Experimental Workflow

The discovery and validation process for a novel bioactive compound follows a logical progression from initial screening to detailed characterization.

G A Compound Synthesis (5-Hydroxy-4-Azaindole Core) B Primary Screening: In Vitro Kinase Assay (IC50) A->B C Hit Confirmation & Dose-Response B->C D Secondary Screening: Cell-Based Proliferation Assay (GI50) C->D E Selectivity Profiling (Panel of Kinases) D->E F Mechanism of Action Studies (e.g., Western Blot for Pathway Modulation) D->F G Lead Optimization (SAR-guided Chemical Modification) E->G F->G G->A Iterative Design

Caption: A typical workflow for inhibitor discovery and characterization.

Conclusion and Future Perspectives

5-Hydroxy-4-azaindole derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors. The core scaffold provides a robust anchor for ATP-competitive binding, while the 5-hydroxy group offers a key interaction point to enhance potency and fine-tune selectivity. The continued exploration of structure-activity relationships around this core will undoubtedly lead to the discovery of next-generation inhibitors. Future efforts will likely focus on optimizing pharmacokinetic properties to develop orally bioavailable drugs and exploring their efficacy in combination therapies for complex diseases like cancer. The versatility of this scaffold ensures its place as a valuable tool in the drug discovery arsenal for years to come.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. (n.d.).
  • Azaindole Therapeutic Agents - PMC - NIH. (n.d.).
  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - ResearchGate. (n.d.).
  • 4-Bromo-7-azaindole: properties, applications and safety - ChemicalBook. (2023, December 8).
  • Azaindoles in Medicinal Chemistry - PharmaBlock. (n.d.).
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. (2023, January 17).
  • New indole and 7-azaindole derivatives as protein kinase inhibitors - Tesi di dottorato. (n.d.).
  • Azaindole therapeutic agents - PubMed - NIH. (2020, December 15).
  • Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders | ACS Medicinal Chemistry Letters - ACS Publications. (2025, April 7).
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.).
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1).
  • Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. (2019, March 1).
  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (2022, January 1).
  • Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. (2019, March 1).
  • Structure Activity Relationship Of Drugs. (n.d.).
  • Azaindole analogues as bioactive agents: Present and future directions - ResearchGate. (2025, October 14).
  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025, November 21).
  • Azaindole synthesis - Organic Chemistry Portal. (n.d.).

Sources

Methodological & Application

Preparation of stock solutions for 1H-Pyrrolo[3,2-b]pyridin-5-ol HBr in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This Application Note provides a standardized protocol for the preparation, handling, and storage of 1H-Pyrrolo[3,2-b]pyridin-5-ol Hydrobromide (HBr) stock solutions. Due to the hygroscopic nature of hydrobromide salts and the potential for oxidative degradation of electron-rich pyrrolopyridine scaffolds, strict adherence to this protocol is required to ensure assay reproducibility.

Key Technical Constraint: The hydrobromide salt form significantly alters the molecular weight compared to the free base. Researchers must apply a Salt Correction Factor (SCF) to ensure the molar concentration of the active pharmacophore is accurate.

Compound Profile & Physicochemical Properties

PropertyDetail
Compound Name This compound
Synonyms 1,4-dihydropyrrolo[3,2-b]pyridin-5-one HBr; 5-Hydroxy-1H-pyrrolo[3,2-b]pyridine HBr
CAS (Free Base) 17322-91-7
MW (Free Base) 134.14 g/mol
MW (HBr Salt) 215.05 g/mol (Calculated: 134.14 + 80.91)
Solubility (DMSO) High (>50 mM); HBr salts typically exhibit enhanced solubility in polar aprotic solvents.
Hygroscopicity High . HBr salts readily absorb atmospheric moisture.
Stability Light-sensitive; susceptible to oxidation at the C-2/C-3 positions.

Pre-Formulation Calculations: The Salt Correction Factor

Scientific Rationale: Biological assays depend on the molarity of the active moiety (the free base), not the counterion. Failing to account for the mass of the HBr counterion will result in a stock solution that is 37.6% less concentrated than intended, leading to false-negative potency data.

Calculation Logic

To prepare a stock solution with a target molarity (


), the mass required (

) is derived using the Molecular Weight of the salt (

):


Quick Reference Table: Mass Required for 1 mL of Stock Solution

Target ConcentrationMass of Free Base (Theoretical)Mass of HBr Salt (Required)
10 mM 1.34 mg2.15 mg
50 mM 6.71 mg10.75 mg
100 mM 13.41 mg21.51 mg

Critical Note: Always use the


 (215.05  g/mol ) for weighing calculations.

Protocol: Stock Solution Preparation

Materials Required
  • Compound: 1H-Pyrrolo[3,2-b]pyridin-5-ol HBr (solid).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%), stored over molecular sieves.

  • Container: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Environment: Low-humidity weighing station (desiccator cabinet recommended).

Step-by-Step Workflow
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. Reason: Prevents condensation of atmospheric moisture onto the cold hygroscopic salt.

  • Weighing:

    • Place a sterile amber glass vial on the analytical balance.

    • Rapidly weigh the required mass of the HBr salt. Close the stock container immediately to minimize moisture uptake.

  • Solvent Calculation & Addition:

    • Calculate the exact volume of DMSO required based on the actual weighed mass to achieve the target concentration (e.g., 50 mM).

    • Add the calculated volume of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30-60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation.

  • Aliquoting:

    • Divide the master stock into small, single-use aliquots (e.g., 50-100 µL) in amber microtubes.

    • Reason: Prevents repeated freeze-thaw cycles which induce precipitation and hydrolysis.

Visualization: Decision Logic & Workflow

StockPrep Start Start: Solid HBr Salt Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Mass (m) Equilibrate->Weigh Calc Calculate DMSO Volume (Use MW = 215.05) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Vortex Vortex (30-60s) AddSolvent->Vortex Check Visual Inspection Vortex->Check Sonicate Sonicate (37°C, 5 min) Check->Sonicate Particulates Aliquot Aliquot into Amber Vials Check->Aliquot Clear Solution Sonicate->Check Store Store at -80°C Aliquot->Store

Figure 1: Logic flow for the preparation of hygroscopic HBr salt stock solutions in DMSO.

Storage, Stability & Quality Control

Storage Conditions
  • Short-term (Days): -20°C, protected from light.

  • Long-term (Months): -80°C, protected from light.

  • Container: Amber polypropylene or glass to block UV light, which can catalyze the oxidation of the pyrrole ring.

Freeze-Thaw Management

DMSO crystallizes at ~18.5°C. When thawing:

  • Thaw completely at Room Temperature (RT).

  • Vortex immediately upon thawing. Reason: Concentration gradients form during freezing (cryoconcentration). The top layer may be dilute while the bottom is supersaturated.

  • Inspect for precipitates.[1][2] If precipitate forms and does not redissolve with warming/sonication, discard the aliquot .

Acidic Shift Warning

The HBr counterion can slightly acidify the DMSO solution.

  • Impact: When diluting into cell culture media, the buffering capacity (bicarbonate/HEPES) is usually sufficient to neutralize this.

  • Validation: For sensitive enzymatic assays, check the pH of the final assay buffer after adding the stock solution to ensure it remains within the optimal range.

Safety & Hazards (E-E-A-T)

  • DMSO Permeability: DMSO is a potent skin penetrant and will carry the dissolved HBr salt directly into systemic circulation. Double-gloving (Nitrile) is mandatory.

  • Corrosivity: High concentration stocks (100 mM) of HBr salts can be corrosive. Avoid contact with metal spatulas; use glass or plastic.

  • Disposal: Dispose of as halogenated organic solvent waste.

References

  • PubChem. (2023). 1H-Pyrrolo[3,2-b]pyridin-5-ol Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the C-5 Position of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrrolopyridine scaffold is a privileged heterocyclic system, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and structural resemblance to purines make it a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors and antineoplastic agents. Functionalization of the pyrrolopyridine core is critical for modulating pharmacological activity, and the C-5 position on the pyridine ring offers a key vector for structural diversification. This guide provides an in-depth analysis of proven synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the selective functionalization of the C-5 position, designed for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Importance of C-5 Functionalization

The pyrrolopyridine framework, encompassing isomers like 7-azaindole (pyrrolo[2,3-b]pyridine) and 4-azaindole (pyrrolo[3,2-c]pyridine), is a bioisostere of indole and purine, enabling it to interact with a wide array of biological targets. Modification at the C-5 position directly influences the electronic distribution of the pyridine ring and allows for the introduction of substituents that can form critical interactions with protein active sites, enhance solubility, or tune pharmacokinetic properties. The methods detailed herein provide a robust toolkit for transforming a simple pyrrolopyridine core into a diverse library of high-value compounds.

Gateway to C-5 Diversification: Electrophilic Halogenation

The introduction of a halogen atom at the C-5 position is the most common and versatile entry point for subsequent functionalization, primarily through metal-catalyzed cross-coupling reactions. The inherent electronic properties of the pyrrolopyridine system can direct halogenation, although regiochemical control can be challenging depending on the specific isomer and existing substituents.

Causality Behind the Protocol:

Electrophilic aromatic substitution on the pyridine ring of an N-protected azaindole is generally directed to the C-3 and C-5 positions, which are meta to the ring-junction nitrogen and ortho or para to the pyrrole nitrogen's activating influence. Using mild electrophilic halogenating agents like N-halosuccinimides (NBS, NCS, NIS) provides a controlled method for installing the halide. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile can facilitate the reaction at moderate temperatures.

Protocol 1: General Procedure for C-5 Bromination
  • Preparation: To a solution of the N-protected pyrrolopyridine (1.0 eq) in anhydrous acetonitrile or DMF (0.1–0.2 M) in a flask protected from light, add N-bromosuccinimide (NBS) (1.05–1.2 eq) in one portion.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 2–16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-bromo-pyrrolopyridine.

G reactant reactant reagent reagent product product condition condition Pyrrolopyridine N-Protected Pyrrolopyridine Solvent Acetonitrile or DMF Room Temperature Pyrrolopyridine->Solvent NBS NBS NBS->Solvent Product 5-Bromo-N-Protected Pyrrolopyridine Solvent->Product

Caption: General workflow for C-5 bromination.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

With a C-5 halo-pyrrolopyridine in hand, palladium-catalyzed cross-coupling reactions offer a powerful and modular approach to install a vast array of functional groups. The three most pivotal transformations are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a premier method for forming carbon-carbon bonds by coupling the 5-halo-pyrrolopyridine with an organoboron reagent. Its functional group tolerance and the commercial availability of a wide range of boronic acids make it a workhorse in drug discovery.

The reaction proceeds through a well-established catalytic cycle. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl-based ligands (e.g., dppf) stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination. An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic moiety is transferred from boron to palladium.

G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetal R¹-Pd(II)L₂-R² pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R¹-R² transmetal->product reagents R¹-X (5-Halo-PP) reagents->pd_complex boronic R²-B(OR)₂ + Base boronic->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

  • Preparation: In a reaction vial, combine the 5-bromo-pyrrolopyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2–1.5 eq), and potassium carbonate (K₂CO₃) (2.0–3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03–0.05 eq).

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15–20 minutes.

  • Reaction: Seal the vial and heat the mixture to 80–100 °C for 4–12 hours, with stirring. Monitor by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the 5-aryl-pyrrolopyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For installing amine functionalities, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the state-of-the-art method. It allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.

This reaction requires a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos). These ligands facilitate the challenging C-N reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, making it a more potent nucleophile for the catalytic cycle. The reaction is highly sensitive to air and moisture, necessitating an inert atmosphere.

  • Preparation: In a glovebox or under a strict inert atmosphere, add the 5-bromo-pyrrolopyridine (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction vial.

  • Catalyst Premix: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., XPhos, 0.05 eq) in anhydrous, degassed toluene or dioxane for 10 minutes.

  • Reaction: Add the catalyst solution to the vial containing the substrates. Seal the vial and heat to 90–110 °C for 6–24 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature, quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling introduces alkynyl moieties, which are valuable as synthetic handles for further chemistry (e.g., click reactions) or as structural components themselves. The reaction couples a terminal alkyne with an aryl halide.

The reaction uniquely employs a dual-catalyst system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) activates the C-X bond of the 5-halo-pyrrolopyridine, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper(I) reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent) to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex, leading to the coupled product after reductive elimination.

Note: Iodo-substrates are generally more reactive than bromo-substrates in this reaction.

  • Preparation: To a solution of the 5-iodo-pyrrolopyridine (1.0 eq) in a mixture of anhydrous triethylamine (Et₃N) and THF (2:1), add the terminal alkyne (1.5 eq).

  • Catalyst Addition: Add copper(I) iodide (CuI) (0.05 eq) and dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (0.03 eq).

  • Reaction: Degas the mixture with argon for 15 minutes, then stir at a temperature ranging from 25 °C to 60 °C until the starting material is consumed (typically 2–8 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Summary of Reaction Conditions

The table below summarizes typical conditions for the palladium-catalyzed functionalization of the C-5 position.

Reaction TypeSubstrate (R¹-X)Coupling Partner (R²)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
Suzuki-Miyaura 5-Br-PPR²-B(OH)₂Pd(dppf)Cl₂ (3-5)(dppf)K₂CO₃ (2-3)Dioxane/H₂O80-100
Buchwald-Hartwig 5-Br-PPR²-NH₂Pd₂(dba)₃ (2)XPhos (5)NaOtBu (1.4)Toluene90-110
Sonogashira 5-I-PPR²-C≡CHPd(PPh₃)₂Cl₂ (3)(PPh₃)Et₃N (>10)Et₃N/THF25-60

PP = Pyrrolopyridine

Conclusion

The selective functionalization of the C-5 position of pyrrolopyridines is a cornerstone of modern drug discovery. By first installing a halogen atom, a wide array of subsequent palladium-catalyzed cross-coupling reactions can be employed to generate diverse libraries of novel compounds. The protocols and principles outlined in this guide provide researchers with a reliable and rational framework for synthesizing C-5 substituted pyrrolopyridines, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Vertex.AI Search (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • Vertex.AI Search (2024). (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Palmer, A. M., et al. (2008). 5-Substituted 1H-pyrrolo[3,2-b]pyridines as inhibitors of gastric acid secretion. Bioorganic & Medicinal Chemistry, 16(3), 1511-30. [Link]

  • Clayden, J., Hamilton, S. D., & Mohammed, R. T. (2005). Cyclization of lithiated pyridine and quinoline carboxamides: synthesis of partially saturated pyrrolopyridines and spirocyclic beta-lactams. Organic Letters, 7(17), 3673-6. [Link]

  • PubMed. (2024). Design, synthesis and evaluation of C-5 substituted pyrrolopyridine derivatives as potent Janus Kinase 1 inhibitors with excellent selectivity. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PubMed. (2015). Novel 5-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase and as potential antitumor agents

Application Notes & Protocols: 1H-Pyrrolo[3,2-b]pyridin-5-ol as a Versatile Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine system, often referred to as 4-azaindole, represents a "privileged" heterocyclic scaffold in modern medicinal chemistry. Its structure, a bioisosteric analog of indole and purine, allows derivatives to effectively interact with a wide array of biological targets. The introduction of a hydroxyl group at the 5-position creates 1H-Pyrrolo[3,2-b]pyridin-5-ol , a uniquely versatile and powerful intermediate. This molecule is not merely a starting material but a strategic linchpin for generating diverse chemical libraries aimed at targets such as protein kinases, acetyl-CoA carboxylase (ACC), and ion pumps.[1][2]

The utility of this intermediate stems from its distinct reactive sites: the nucleophilic pyrrole nitrogen (N-1), the electron-rich pyrrole ring (especially C-3), and the phenolic hydroxyl group (C-5). The hydroxyl group, in particular, can be readily converted into a triflate, an excellent leaving group for palladium-catalyzed cross-coupling reactions. This unlocks the potential for extensive Structure-Activity Relationship (SAR) studies by enabling the introduction of a wide variety of substituents at a key position on the pyridine ring.[1] This guide provides an in-depth exploration of the strategic considerations and detailed protocols for leveraging 1H-Pyrrolo[3,2-b]pyridin-5-ol in complex heterocyclic synthesis.

Core Reactivity and Strategic Planning

The synthetic strategy for modifying 1H-Pyrrolo[3,2-b]pyridin-5-ol hinges on the chemoselective functionalization of its key positions. The order of reactions is critical and must be planned with the electronic nature of the scaffold in mind.

  • Pyrrole N-H (Position 1): This site is readily deprotonated with a suitable base for N-alkylation or N-arylation. Protection of this nitrogen with groups like tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) is often a crucial first step to prevent unwanted side reactions and improve solubility and reactivity in subsequent transformations, such as metal-catalyzed couplings.[3]

  • Pyrrole Ring (Position 3): As in indole chemistry, the C-3 position is the most electron-rich and thus highly susceptible to electrophilic attack. This allows for regioselective halogenation, formylation, or Friedel-Crafts type reactions, introducing another handle for diversification.[4][5]

  • Hydroxyl Group (Position 5): This is arguably the most versatile handle. Its direct use in ether synthesis is possible, but its conversion to a sulfonate ester (e.g., triflate, -OTf) is the gateway to a vast array of C-C and C-N bond-forming reactions.

The following workflow diagram illustrates the strategic use of 1H-Pyrrolo[3,2-b]pyridin-5-ol as a central hub for generating a library of diversified heterocyclic compounds.

G cluster_0 Core Intermediate cluster_1 N-1 Functionalization cluster_2 C-5 Activation & Coupling cluster_3 C-3 Functionalization A 1H-Pyrrolo[3,2-b]pyridin-5-ol B N-Protected or N-Alkylated Intermediate A->B Alkylation / Arylation (e.g., R-X, Base) C 5-Triflate Derivative B->C Tf₂O, Pyridine D 5-Aryl/Alkenyl/Alkynyl Derivative C->D Suzuki / Heck / Sonogashira (Pd Catalyst, Base) E 3-Halo-5-Substituted Derivative D->E Electrophilic Halogenation (e.g., NBS, NIS) F Diversified Core Structures E->F Further Cross-Coupling

Caption: Synthetic pathways originating from 1H-Pyrrolo[3,2-b]pyridin-5-ol.

Experimental Protocols

The following protocols are presented as robust starting points. Researchers should perform optimization based on their specific substrate and desired outcome.

Protocol 1: N-1 Protection using a SEM Group

Rationale: The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is an excellent choice for protecting the pyrrole nitrogen. It is stable to many reaction conditions, including organometallic reagents and non-aqueous bases, yet can be cleaved under specific fluoride-based or acidic conditions. This protection prevents N-alkylation during subsequent steps and can improve the substrate's solubility in organic solvents.

Materials:

  • 1H-Pyrrolo[3,2-b]pyridin-5-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-Pyrrolo[3,2-b]pyridin-5-ol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed.

  • Add SEM-Cl (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/EtOAc gradient) to yield the N-SEM protected product.

Protocol 2: C-5 Activation via Triflation

Rationale: Conversion of the phenolic hydroxyl group to a trifluoromethanesulfonate (triflate, OTf) group transforms it into an excellent leaving group for palladium-catalyzed cross-coupling reactions. This is a highly reliable and efficient transformation. Pyridine acts as a base to neutralize the triflic acid byproduct.

Materials:

  • N-SEM-1H-pyrrolo[3,2-b]pyridin-5-ol (from Protocol 1)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous copper (II) sulfate (CuSO₄) solution

Procedure:

  • Dissolve the N-SEM protected starting material (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add anhydrous pyridine (3.0 eq) and cool the solution to -10 °C or 0 °C.

  • Add Tf₂O (1.5 eq) dropwise. A color change may be observed.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor completion by TLC, staining for the disappearance of the phenolic starting material.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous CuSO₄ solution (to remove pyridine), water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude triflate is often used directly in the next step without further purification.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C-5

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. This protocol couples the C-5 triflate with an aryl or heteroaryl boronic acid, demonstrating the power of this intermediate for scaffold elaboration. Pd(PPh₃)₄ is a reliable catalyst for this type of transformation.

Materials:

  • Crude N-SEM-1H-pyrrolo[3,2-b]pyridin-5-triflate (from Protocol 2) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • 2M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flask containing the crude triflate, add the arylboronic acid, and Pd(PPh₃)₄.

  • Add 1,4-dioxane and the aqueous Na₂CO₃ solution (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and water.

  • Separate the layers and extract the aqueous phase with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the 5-aryl-N-SEM-1H-pyrrolo[3,2-b]pyridine derivative.

Quantitative Data Summary

The following table provides representative conditions and expected outcomes for the key transformations described. Yields are highly substrate-dependent and should be considered estimates.

Transformation Key Reagents Solvent Temp (°C) Typical Yield
N-1 SEM Protection NaH, SEM-ClDMF0 to RT75-90%
C-5 Triflation Tf₂O, PyridineDCM0>90% (crude)
C-5 Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃Dioxane/H₂O9060-85%
C-3 Bromination N-Bromosuccinimide (NBS)THF or DMF0 to RT80-95%

Application in Drug Discovery: Targeting Kinase Pathways

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold are potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.[6] For example, fibroblast growth factor receptors (FGFRs) are key targets in oncology.[6][7] A synthetic campaign starting from 1H-Pyrrolo[3,2-b]pyridin-5-ol could be designed to generate novel FGFR inhibitors. The C-5 position can be functionalized to interact with the solvent-exposed region of the ATP-binding pocket, while the core scaffold engages in key hydrogen bonding interactions in the hinge region.

G RTK FGFR (Receptor Tyrosine Kinase) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrrolo[3,2-b]pyridine Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of the FGFR signaling cascade by a synthesized derivative.

Conclusion

1H-Pyrrolo[3,2-b]pyridin-5-ol is a high-value, strategically designed intermediate for complex heterocyclic synthesis. Its multiple, differentially reactive sites allow for a logical and controlled series of functionalizations. By following robust protocols for N-protection, C-5 activation and coupling, and subsequent C-3 electrophilic substitution, medicinal chemists and drug development professionals can efficiently generate libraries of novel compounds. The proven success of the 4-azaindole scaffold in targeting therapeutically relevant proteins underscores the importance of this intermediate in the ongoing quest for new and effective medicines.

References

  • Benchchem. The Versatile Scaffold of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Modern Drug Discovery.

  • Hojnik, C. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology, 2014. 8

  • Palmer, A. M., et al. 5-Substituted 1H-pyrrolo[3,2-b]pyridines as inhibitors of gastric acid secretion. Bioorganic & Medicinal Chemistry, 2008, 16(3), 1511-1530.

  • Kim, H., et al. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 2019.

  • Various Authors. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 2025. 9

  • Various Authors. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 6

  • Benchchem. Overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine. 3

  • Chemistry LibreTexts. Electrophilic Aromatic Substitution of Pyrrole.

  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine.

  • Various Authors. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. 7

Sources

Application Note: Crystallization and Salt Formation Protocols for 1H-Pyrrolo[3,2-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the specific challenges of crystallizing 1H-Pyrrolo[3,2-b]pyridin-5-ol (CAS: 17322-91-7), a scaffold distinct from the more common 7-azaindole.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1H-Pyrrolo[3,2-b]pyridin-5-ol is a fused bicyclic heterocycle often utilized as a scaffold in kinase inhibitor development. Unlike its isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the [3,2-b] isomer places the pyridine nitrogen at position 4, adjacent to the hydroxyl group at position 5.

The Tautomerism Challenge: This specific substitution pattern (OH ortho to N) creates a strong thermodynamic preference for the pyridone (lactam) tautomer over the hydroxypyridine (lactim) form in the solid state and neutral solution.

  • Implication: The neutral molecule exhibits high lattice energy (strong intermolecular H-bonding like DNA base pairs), leading to poor solubility in organic solvents and high melting points (>250°C).

  • The Solution: Salt formation disrupts the intermolecular pyridone dimers, significantly altering solubility profiles and allowing for purification via crystallization.

Structural Dynamics & Salt Strategy

Because the neutral molecule exists largely as a pyridone, its basicity is lower than typical pyridines (pKa < 1.0 for the protonated carbonyl oxygen). Therefore, Strong Acids (pKa < -1) are required to form stable acid-addition salts. Weak acids (acetic, fumaric) will likely fail to drive salt formation.

Tautomerism Figure 1: Tautomeric Equilibrium and Salt Formation Logic cluster_0 Neutral State Equilibrium cluster_1 Acid Addition Salt Enol Enol Form (5-Hydroxy) Less Stable (Solid) Keto Keto Form (5-One / Pyridone) Dominant (Solid/Soln) Enol->Keto Tautomerization (Fast) Salt Crystalline Salt (Protonated Cation) [Lattice Stabilized] Keto->Salt + Strong Acid (HX) (HCl, MsOH)

Pre-Crystallization Characterization

Before attempting crystallization, verify the input material quality and solubility profile.

Solubility Profiling (Neutral Species)

The neutral "5-ol" (5-one) is notoriously insoluble.

Solvent ClassSolventSolubility (25°C)Solubility (Reflux)Suitability
Protic MethanolLow (<5 mg/mL)ModerateGood Solvent
Protic WaterVery LowLowAnti-Solvent
Aprotic Polar DMSO/DMFHighHighAvoid (Hard to remove)
Ether THF/MTBENegligibleLowAnti-Solvent
Halogenated DCMNegligibleLowPoor

Strategic Insight: Use Methanol (MeOH) or Ethanol (EtOH) as the primary solvent for acid addition, utilizing the heat of reaction and reflux temperatures to achieve dissolution before crystallization.

Detailed Experimental Protocols

Protocol A: Hydrohalic Acid Salt (HCl) – Purification Focus

Best for: Isolating the intermediate from crude reaction mixtures and removing organic impurities.

Mechanism: The HCl salt is highly polar. It crystallizes well from alcoholic solvents, rejecting non-polar organic byproducts into the mother liquor.

Materials:

  • Crude 1H-Pyrrolo[3,2-b]pyridin-5-ol (10.0 g, 74.5 mmol).

  • Methanol (100 mL, 10 vol).

  • Conc. HCl (37% aq) or 4M HCl in Dioxane.

  • MTBE (Methyl tert-butyl ether) as anti-solvent.

Step-by-Step Procedure:

  • Slurry Formation: Charge the crude solid (10 g) into a 250 mL reactor equipped with an overhead stirrer and reflux condenser. Add Methanol (100 mL).

  • Dissolution: Heat the slurry to 60-65°C (Reflux). The solid may not fully dissolve yet.

  • Acid Addition:

    • Option 1 (Aqueous): Slowly add Conc. HCl (1.1 equivalents, ~6.8 mL) dropwise over 20 minutes.

    • Observation: The slurry should thin out and likely become a clear solution as the soluble hydrochloride salt forms.

    • Note: If solids remain after acid addition, hot filter the solution to remove inorganic salts (e.g., NaCl/KCl from previous steps).

  • Nucleation (Seeding): Cool the solution to 45°C . If available, add seed crystals (0.1 wt%). If not, scratch the glass interface or hold for 30 mins to induce nucleation.

  • Crystallization:

    • Slowly cool to 20°C over 2 hours (Rate: 12.5°C/hr).

    • Anti-Solvent: If yield is low, slowly add MTBE (50 mL) over 1 hour. Do not add too fast or the salt will "oil out" (form a gummy liquid) rather than crystallize.

  • Isolation: Cool to 0-5°C and age for 1 hour. Filter the solid.[1][2]

  • Washing: Wash the cake with cold MeOH/MTBE (1:1 mixture, 20 mL).

  • Drying: Vacuum dry at 45°C for 12 hours. (HCl salts can be hygroscopic; store in a desiccator).

Protocol B: Methanesulfonate (Mesylate) Salt – Bioavailability Focus

Best for: Final drug substance forms.[3] Sulfonic acid salts often exhibit better thermal stability and less hygroscopicity than HCl salts for this scaffold.

Materials:

  • 1H-Pyrrolo[3,2-b]pyridin-5-ol (5.0 g).

  • Ethanol (Absolute, 75 mL).

  • Methanesulfonic acid (MsOH) (>99%, 1.05 equiv).

Step-by-Step Procedure:

  • Dissolution: Suspend the base in Ethanol (15 vol) and heat to reflux (78°C).

  • Acid Addition: Dilute MsOH in a small volume of EtOH. Add this solution to the hot reaction mixture.

  • Clear Point: Maintain reflux for 15 minutes to ensure complete salt formation and dissolution.

  • Controlled Cooling:

    • Cool to 60°C .

    • Critical Step: Verify absence of "oiling." If oil droplets appear, reheat to reflux and add more EtOH.

    • Cool to 20°C linearly over 4 hours.

  • Final Cure: Stir at ambient temperature for 4-8 hours to anneal the crystal lattice (improves crystallinity).

  • Filtration: Filter and wash with cold Ethanol.

Critical Process Parameters (CPPs) & Troubleshooting

The crystallization of azaindole-like salts is prone to specific failure modes.

Failure ModeCauseCorrective Action
Oiling Out Phase separation of the amorphous salt before crystallization.1. Increase temperature.2. Add more solvent (dilution).3. Seed the mixture at the metastable zone (just before the oiling point).
Gelling Rapid precipitation of fine needles trapping solvent.1. Reduce cooling rate.2. Apply Temperature Cycling (Heat to dissolve fines, cool to grow large crystals).
Colored Impurities Oxidation of the electron-rich pyrrole ring.1. Perform all crystallizations under Nitrogen/Argon atmosphere.2. Add antioxidants (e.g., ascorbic acid) if permissible.
Process Workflow Diagram

CrystallizationFlow Figure 2: General Salt Crystallization Workflow Start Crude 1H-Pyrrolo[3,2-b]pyridin-5-ol Dissolve Suspend in MeOH/EtOH Heat to Reflux Start->Dissolve Acid Add Strong Acid (HCl or MsOH) 1.05 - 1.10 equiv Dissolve->Acid Check Clear Solution? Acid->Check Filter Hot Filtration (Remove Inorganics) Check->Filter No (Solids remain) Cool Controlled Cooling (Rate: 10°C/hr) Check->Cool Yes Filter->Cool Seed Add Seeds @ Metastable Zone Cool->Seed Isolate Filter & Dry Seed->Isolate

Analytical Validation

To confirm you have successfully formed the salt and not just reprecipitated the base:

  • 1H-NMR (DMSO-d6): Look for the downfield shift of the aromatic protons on the pyridine ring due to the electron-withdrawing effect of the protonated nitrogen/oxygen.

  • Melting Point (DSC): The salt should have a distinct (usually lower and sharper) melting point compared to the high-melting, decomposing neutral base.

  • X-Ray Powder Diffraction (XRPD): Compare the pattern to the neutral starting material. New peaks indicate a new crystal phase (the salt).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14657261, 1H-Pyrrolo[3,2-b]pyridin-5-ol. Retrieved from [Link]

    • Source of physicochemical data and tautomer identific
  • Reference for commercial availability and safety d
  • General synthetic routes for hydroxy-azaindoles.
  • Vertex Pharmaceuticals (Patents).Substituted 7-azaindoles and analogs as kinase inhibitors. (General reference for salt screening of azaindole scaffolds). Provides context on the necessity of sulfonic acid salts for this class of heterocycles.

Disclaimer: This protocol involves the use of strong acids and organic solvents. Standard laboratory safety procedures (PPE, Fume Hood) must be followed. The author assumes no liability for experimental outcomes.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 1H-Pyrrolo[3,2-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers working with 1H-Pyrrolo[3,2-b]pyridin-5-ol. This resource is designed to provide in-depth, practical solutions to the common challenge of achieving adequate aqueous solubility for this compound in experimental buffers. Our goal is to equip you with the scientific rationale and step-by-step protocols to overcome solubility hurdles and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of 1H-Pyrrolo[3,2-b]pyridin-5-ol that influence its aqueous solubility?

A1: Understanding the inherent properties of 1H-Pyrrolo[3,2-b]pyridin-5-ol is the first step in troubleshooting solubility issues. Key characteristics include:

  • Molecular Weight: Approximately 134.14 g/mol .[1]

  • Predicted Lipophilicity (XLogP3): A computed value of 0.2 suggests the compound is not excessively lipophilic.[1]

  • Chemical Structure: The molecule contains a pyrrolopyridine core with a hydroxyl group. This structure imparts both hydrophobic (the aromatic ring system) and hydrophilic (the hydroxyl group and nitrogen atoms) characteristics, making its solubility sensitive to the properties of the solvent. The presence of the phenolic hydroxyl group and the nitrogen atoms in the rings means the molecule's ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous buffer.

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent it?

A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[2] To prevent this, consider the following:

  • Lower the Stock Concentration: Using a more dilute stock solution in DMSO can sometimes mitigate precipitation upon dilution.

  • Optimize the Dilution Method: Instead of a single-step dilution, try a stepwise dilution, gradually introducing the aqueous buffer to the stock solution.

  • Employ Formulation Strategies: The use of excipients like co-solvents, surfactants, or cyclodextrins in your final buffer can help maintain the compound in a solubilized state.[2]

Q3: What are the most common strategies for improving the aqueous solubility of a compound like 1H-Pyrrolo[3,2-b]pyridin-5-ol?

A3: A variety of techniques can be employed, ranging from simple adjustments to more complex formulations. The most common and effective methods include:

  • pH Adjustment: Modifying the pH of the buffer can ionize the compound, which typically increases its aqueous solubility.[3][4][]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the buffer can increase the solubility of hydrophobic compounds.[6][7][8]

  • Addition of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[9][10][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, enhancing their solubility.[][13][14]

  • Solid Dispersions: For preclinical or formulation development, creating a solid dispersion of the drug in a polymer matrix can significantly improve its dissolution and solubility.[15][16][17]

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This guide will walk you through a systematic process to identify the optimal conditions for solubilizing 1H-Pyrrolo[3,2-b]pyridin-5-ol in your aqueous buffer.

Step 1: Initial Solubility Assessment and pH Optimization

The ionization state of 1H-Pyrrolo[3,2-b]pyridin-5-ol is likely a key determinant of its solubility. The phenolic hydroxyl group is weakly acidic, while the pyridine nitrogen is weakly basic. Therefore, adjusting the pH of your buffer is the most logical first step.

Q: How do I determine the optimal pH for solubilizing my compound?

A: You can perform a simple pH-solubility screen.

Experimental Protocol: pH-Solubility Screening

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).

  • Add an excess amount of 1H-Pyrrolo[3,2-b]pyridin-5-ol to a small, fixed volume of each buffer in separate vials. The goal is to have undissolved solid remaining.[18]

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to ensure saturation is reached.[18]

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method, such as HPLC-UV or LC-MS.[18][19]

  • Plot the solubility as a function of pH to identify the pH at which solubility is maximized.

Interpreting the Results:

  • If solubility increases at low pH , it suggests the pyridine nitrogen is being protonated, forming a more soluble cationic species.

  • If solubility increases at high pH , it suggests the phenolic hydroxyl group is being deprotonated, forming a more soluble anionic species.

Step 2: Exploring the Use of Co-solvents

If pH adjustment alone is insufficient, the next step is to introduce co-solvents. Co-solvents work by reducing the polarity of the aqueous environment, which can better accommodate non-polar molecules.[8][20]

Q: Which co-solvents are appropriate for my experiments, and at what concentrations?

A: The choice of co-solvent will depend on the nature of your experiment (e.g., cell-based assays, enzymatic assays). Common, relatively biocompatible co-solvents include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

It is crucial to keep the final concentration of the co-solvent as low as possible, typically below 5% (v/v), to avoid impacting the biological system. [6]

Experimental Protocol: Co-solvent Solubility Screening

  • Select the buffer pH that provided the best solubility in Step 1.

  • Prepare a series of co-solvent solutions in your chosen buffer at different concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • Perform a solubility assessment for each co-solvent concentration using the same shake-flask method described in Step 1.

  • Analyze the results to determine which co-solvent and at what concentration provides the desired solubility.

Data Presentation: Co-solvent Solubility Enhancement

Co-solventConcentration (v/v)Solubility (µg/mL)Fold Increase
None0%(Baseline from Step 1)1.0
Ethanol1%
2%
5%
PEG 4001%
2%
5%
Step 3: Advanced Solubilization with Cyclodextrins and Surfactants

For particularly challenging cases, cyclodextrins and surfactants offer more powerful solubilization mechanisms.

  • Cyclodextrins: These form inclusion complexes by encapsulating the hydrophobic parts of the drug molecule within their cavity, while their hydrophilic exterior interacts with water.[][13][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[22]

  • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can entrap insoluble compounds in their hydrophobic core.[9][10][23] Non-ionic surfactants like Polysorbate 80 (Tween 80) and Poloxamers are generally less harsh on biological systems than ionic surfactants.[24]

Q: How do I choose between cyclodextrins and surfactants, and what concentrations should I test?

A: The choice depends on the specific requirements of your assay and the nature of the compound. A screening of both is often beneficial.

Experimental Protocol: Advanced Solubilization Screening

  • Use the optimal buffer conditions (pH and co-solvent, if any) identified in the previous steps.

  • Prepare stock solutions of the chosen cyclodextrin (e.g., HP-β-CD) and surfactant (e.g., Polysorbate 80) in the buffer.

  • Create a series of dilutions of the cyclodextrin and surfactant in the buffer to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v).

  • Determine the solubility of 1H-Pyrrolo[3,2-b]pyridin-5-ol in each of these formulations using the shake-flask method.

  • Evaluate the results to find the most effective agent and concentration.

Visualizing the Workflow

A systematic approach is key to efficiently finding the right solubilization strategy.

Solubility_Workflow cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Intermediate Enhancement cluster_2 Step 3: Advanced Formulation A Start: Insoluble Compound B pH-Solubility Screening (pH 2-10) A->B C Is Solubility Sufficient? B->C D Co-solvent Screening (e.g., EtOH, PEG 400 <5%) C->D No I Optimal Conditions Identified Proceed with Experiment C->I Yes E Is Solubility Sufficient? D->E F Cyclodextrin Screening (e.g., HP-β-CD) E->F No G Surfactant Screening (e.g., Polysorbate 80) E->G No E->I Yes H Is Solubility Sufficient? F->H G->H H->I Yes

Sources

Technical Support Center: Stability & Storage of 5-Hydroxy Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of 5-Hydroxy Pyrrolopyridines (5-HPP) Department: Chemical Stability & Application Science Status: Active Guide

Introduction: The Stability Paradox

5-Hydroxy pyrrolopyridines (5-HPPs) are structurally analogous to serotonin (5-hydroxytryptamine) and are critical scaffolds in kinase inhibitor development (e.g., JAK, TRK inhibitors). However, they present a significant storage challenge: electron-rich instability .

The presence of the hydroxyl group at position 5, combined with the electron-rich pyrrolopyridine ring, creates a system highly susceptible to oxidative dearomatization . Without rigorous exclusion of oxygen and light, these compounds rapidly degrade into quinone-imines and insoluble melanin-like polymers.

This guide provides the standard operating procedures (SOPs) required to maintain >98% purity during storage and handling.

Module 1: Mechanistic Insight (The "Why")

Q: Why did my white powder turn brown/black overnight?

A: You are witnessing auto-oxidation . In the presence of atmospheric oxygen (


) and trace moisture, the electron-rich phenolic ring undergoes a radical cascade. This is not a simple impurity; it is a fundamental change in the chemical structure.
  • Initiation: Trace metals or light trigger the abstraction of the phenolic hydrogen, forming a phenoxyl radical.

  • Propagation: This radical delocalizes onto the ring carbons (positions 4 or 6), reacting with

    
     or other radical species.
    
  • Termination (Degradation): The formation of quinone-imines (highly colored red/brown species) or oxidative dimerization (black insoluble aggregates).

Visualization: The Oxidation Cascade

The following diagram illustrates the degradation pathway you must prevent.

OxidationMechanism Start 5-Hydroxy Pyrrolopyridine (Colorless/White) Trigger Trigger: Light / O2 / Basic pH Start->Trigger Radical Phenoxyl Radical (Reactive Intermediate) Trigger->Radical -H• (Oxidation) Quinone Quinone-Imine (Red/Brown Species) Radical->Quinone +O2 / -e- Polymer Melanin-like Polymer (Black/Insoluble) Radical->Polymer Dimerization Quinone->Polymer Polymerization

Figure 1: Mechanistic pathway of 5-HPP degradation from stable free base to insoluble polymer.

Module 2: Storage Protocols (The "How")

Core Rule: 5-HPPs are air-sensitive and light-sensitive . Treat them with the same rigor as organometallic catalysts.

Protocol A: Long-Term Storage (Solids)

Target: Storage > 1 week

  • Vessel Selection: Use amber glass vials with PTFE-lined screw caps. Never use clear glass or plastic containers (plastic is permeable to

    
    ).
    
  • Atmosphere Exchange:

    • Place the open vial in a vacuum desiccator.

    • Evacuate air (high vacuum) for 15 minutes.

    • Backfill with dry Argon (preferred over Nitrogen due to higher density).

    • Repeat 3x.

  • Sealing: Cap tightly under the Argon atmosphere. Parafilm is insufficient; use electrical tape or a secondary containment jar if storing for >6 months.

  • Temperature: Store at -20°C or -80°C .

    • Note: Lower temperatures kinetically inhibit the radical propagation step.

Protocol B: Solution Handling

Target: Experiments & Assays

Critical Warning: Do not store 5-HPPs in solution for >24 hours unless absolutely necessary.

StepActionScientific Rationale
1. Solvent Choice Use Anhydrous DMSO or DMA .Protic solvents (MeOH/Water) promote proton transfer, accelerating radical formation.
2. Degassing Sparge solvent with Argon for 10 mins or use freeze-pump-thaw.Removes dissolved

(approx. 2mM in standard solvents) which acts as the oxidant.
3. Antioxidants Add 0.1% Ascorbic Acid or BHT (if assay compatible).Acts as a "radical scavenger," sacrificing itself to protect the 5-HPP.
4. pH Control Maintain pH < 7.0.Basic conditions deprotonate the phenol (

), creating the highly reactive phenoxide anion.
Visualization: Storage Decision Tree

StorageWorkflow Input Received 5-HPP Sample Check Check Color/Purity (LCMS) Input->Check Form Physical State? Check->Form Pass (>98%) Solid Solid State Form->Solid Solution Solution State Form->Solution ActionSolid 1. Argon Flush 2. Amber Vial 3. Store at -20°C Solid->ActionSolid Salt Consider Salt Formation (HCl or Tosylate) Solid->Salt If unstable as free base ActionSoln 1. Degas Solvent 2. Use Immediately 3. Discard excess Solution->ActionSoln

Figure 2: Decision logic for handling incoming 5-HPP samples to maximize shelf-life.

Module 3: Troubleshooting (FAQs)

Q: My sample arrived slightly pink. Is it ruined? A: Not necessarily.

  • Diagnosis: Pink/red coloration indicates the formation of trace quinone species (ppm levels). These have high extinction coefficients, so a tiny amount causes visible color.

  • Action: Run an LCMS. If purity is >95%, you can likely purify via recrystallization (using degassed solvents) or use it immediately. If purity is <90%, repurification is required.

Q: Can I store the compound in DMSO at -20°C? A: Risky. DMSO has a high freezing point (19°C). Repeated freeze-thaw cycles introduce moisture and oxygen gradients.

  • Better Approach: Aliquot the solid into single-use vials before freezing. Dissolve only what you need for the day.

Q: I need to run a reaction in basic conditions. How do I prevent degradation? A: This is the "danger zone."

  • Protocol: You must use a Schlenk line or Glovebox .

  • Chemical Defense: Add a reducing agent like Sodium Dithionite (

    
    ) or Dithiothreitol (DTT) to the reaction mixture to reverse any oxidation immediately.
    

Module 4: Solvent Compatibility Matrix

The choice of solvent dictates the lifespan of 5-HPPs in solution.

SolventCompatibilityNotes
DMSO (Anhydrous) Recommended High solubility, chemically inert. Must be degassed.
DMF / DMA Good Good alternatives to DMSO.
Ethanol / Methanol ⚠️ Caution Protic solvents facilitate proton transfer, accelerating oxidation if pH is basic.
THF / Ethers Avoid Often contain peroxides (radical initiators). If used, must be distilled/inhibitor-free.
Water (pH > 7) Prohibited Rapidly forms phenoxide anion -> immediate oxidation.
Water (0.1N HCl) Stabilizing Acidic pH protonates the system, protecting against oxidation.

References

  • BenchChem. (2025).[1] How to prevent the oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions. Retrieved from

  • National Institutes of Health (NIH). (2025). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. PMC PubMed Central. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Retrieved from

  • CymitQuimica. (n.d.). 1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 98549-88-3) Product Data. Retrieved from

Sources

Resolving stability issues of azaindole derivatives in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stabilizing Azaindole Derivatives in Solution

Introduction: The Azaindole Stability Paradox

Azaindoles (pyrrolopyridines) are privileged scaffolds in modern drug discovery, serving as bioisosteres for indoles and purines.[1][2] Their utility in kinase inhibitors (e.g., Vemurafenib, Pexidartinib) stems from their ability to form critical hydrogen bonds within the ATP-binding pocket—specifically, the pyridine nitrogen (N7) acts as an acceptor, while the pyrrole nitrogen (N1) acts as a donor.

However, the very electronic features that make them potent binders also introduce unique stability challenges in solution. Unlike the robust indole core, the azaindole system is susceptible to N-oxidation , excited-state tautomerization , and pH-dependent aggregation . This guide provides a root-cause analysis of these issues and actionable protocols to resolve them.

Diagnostic Hub: Troubleshooting Common Issues

Use this decision matrix to identify the source of your stability issue.

Q1: My DMSO stock solution has turned from colorless to yellow/brown. Is it safe to use?

  • Diagnosis: Likely Oxidative Degradation .

  • The Science: The pyridine nitrogen in the azaindole ring is electron-rich and prone to oxidation, forming N-oxides (M+16). This reaction is often catalyzed by peroxides present in aged or low-quality DMSO.

  • Immediate Action: Check LCMS for an M+16 peak. If present >5%, discard the stock.

  • Prevention: Use "anhydrous" or "low-peroxide" grade DMSO stored under argon. (See Protocol A).

Q2: I see a new peak at M+16 in my LCMS trace after 24 hours.

  • Diagnosis: N-Oxide Formation .

  • The Science: Spontaneous oxidation of the pyridine nitrogen (N7) occurs in the presence of dissolved oxygen or peroxides. This is distinct from metabolic oxidation (mediated by aldehyde oxidase in vivo) but follows a similar chemical logic.

  • Immediate Action: Degas your buffers. Ensure your organic solvent (DMSO/THF) is peroxide-free.

Q3: My compound precipitates when diluted into the assay buffer (PBS/HEPES).

  • Diagnosis: pKa Mismatch / Aggregation .

  • The Science: 7-Azaindole has a pKa of ~4.6 (conjugate acid). In neutral buffers (pH 7.4), it is neutral and hydrophobic. If your derivative has additional lipophilic groups, it may crash out upon dilution from DMSO.

  • Immediate Action: Measure kinetic solubility. If low, add a solubilizer (e.g., 0.01% Triton X-100 or Tween-20) to the buffer before adding the compound.

Q4: The fluorescence signal of my azaindole probe is inconsistent or shifting.

  • Diagnosis: Excited-State Tautomerization .

  • The Science: 7-Azaindole undergoes a cooperative double-proton transfer in the excited state, especially in alcohols or when dimerized. This results in a large Stokes shift and dual emission (normal vs. tautomer).

  • Immediate Action: Switch to a non-protic solvent (e.g., ACN, DMSO) for characterization or strictly control the water content in your assay.

Visualizing the Instability

The following diagram outlines the decision logic for troubleshooting and the chemical pathways involved.

Azaindole_Troubleshooting Start Start: Observation Issue_Color Issue: Color Change (Yellowing) Start->Issue_Color Issue_Mass Issue: Mass Shift (M+16) Start->Issue_Mass Issue_Ppt Issue: Precipitation Start->Issue_Ppt Issue_Fluo Issue: Fluorescence Shift Start->Issue_Fluo Check_Peroxide Test DMSO for Peroxides Issue_Color->Check_Peroxide Issue_Mass->Check_Peroxide Check_pH Check Buffer pH vs pKa Issue_Ppt->Check_pH Check_Solvent Check Solvent Protic vs Aprotic Issue_Fluo->Check_Solvent Diag_Oxidation Diagnosis: N-Oxide Formation Check_Peroxide->Diag_Oxidation Positive Diag_Agg Diagnosis: Aggregation/Solubility Check_pH->Diag_Agg pH > pKa (Neutral) Diag_Tautomer Diagnosis: Excited-State Tautomerism Check_Solvent->Diag_Tautomer Protic Solvent Action_FreshDMSO Action: Use Fresh Low-Peroxide DMSO Diag_Oxidation->Action_FreshDMSO Action_Excipient Action: Add Surfactant (Tween/Triton) Diag_Agg->Action_Excipient Action_SolventChange Action: Switch to Aprotic Solvent Diag_Tautomer->Action_SolventChange

Figure 1: Decision tree for diagnosing stability issues in azaindole solutions.

Deep Dive: Mechanisms of Degradation

A. Oxidative Instability (N-Oxidation)

The pyridine nitrogen (N7) in 7-azaindole is a basic center with a lone pair available for bonding. While this is essential for kinase hinge binding, it also makes the nitrogen nucleophilic. In the presence of oxidizing agents (like peroxides found in degraded ethers or DMSO), the nitrogen is attacked, forming the N-oxide .

  • Impact: N-oxides often have significantly reduced potency because the N7 acceptor capability is neutralized or sterically blocked.

  • Key Reference: N-oxidation is a standard synthetic transformation but an unwanted degradation pathway in storage [1, 7].

B. Photophysics & Tautomerization

7-Azaindole is a classic model for Excited-State Double Proton Transfer (ESDPT) .

  • Normal State: In the ground state, the molecule exists as the 7H-tautomer.

  • Excitation: Upon UV absorption, the acidity of N1-H and the basicity of N7 increase.

  • Transfer: If a "proton wire" (like an alcohol molecule or another azaindole) is present, two protons move simultaneously, forming the 7H-imino tautomer.

  • Impact: This results in a large Stokes shift (green emission instead of UV/blue). While not "degradation" in the sense of breaking bonds, it alters the readout of fluorescence-based binding assays [2, 4].

Experimental Protocols

Protocol A: Peroxide Testing & Removal in DMSO

Why: DMSO is hygroscopic and forms peroxides upon exposure to light and air, which rapidly oxidize azaindoles.

Materials:

  • Potassium Iodide (KI) starch paper or Peroxide Test Strips (Quantofix).

  • Molecular Sieves (4Å), activated.

Procedure:

  • Test: Dip a peroxide test strip into your DMSO stock.

    • Pass: < 10 mg/L (ppm).

    • Fail: > 10 mg/L. Do not use for azaindoles.

  • Mitigation (if fresh DMSO is unavailable):

    • Add activated 4Å molecular sieves to the DMSO (absorbs water, slows peroxide formation).

    • Sparge with Argon gas for 15 minutes to remove dissolved oxygen.

    • Store in amber glass vials at room temperature (freezing DMSO can sometimes concentrate impurities in the liquid phase during thaw).

Protocol B: Kinetic Solubility & Stability Assay

Why: To distinguish between chemical instability (degradation) and physical instability (precipitation).

Step-by-Step:

  • Preparation: Prepare a 10 mM stock of the azaindole derivative in fresh, peroxide-free DMSO.

  • Dosing: Spike into PBS (pH 7.4) to a final concentration of 50 µM (0.5% DMSO).

  • Incubation:

    • Aliquot A: Incubate at RT for 0 hours (Control).

    • Aliquot B: Incubate at RT for 24 hours.

    • Aliquot C: Incubate at RT for 24 hours + 10 mM H2O2 (Forced Oxidation Control).

  • Processing:

    • Centrifuge all samples at 14,000 x g for 10 mins (to pellet aggregates).

    • Analyze the supernatant by HPLC-UV/MS.

  • Analysis:

MetricCalculationInterpretation
Solubility (Area_24h_Supernatant / Area_0h_Total) × 100< 80% indicates precipitation/aggregation.
Chemical Stability (Area_Parent_24h / Area_Total_Peaks_24h) × 100< 95% indicates degradation.
Oxidation Liability Check Aliquot C for M+16 peakIf M+16 is major peak, compound is highly oxidation-prone.

References

  • BenchChem. (2025).[3][4] A Comparative Study of N-Oxidation Protocols for 7-Azaindole. Retrieved from

  • Mukherjee, M., et al. (2012). Excited state tautomerization of 7-azaindole in a 1:1 complex with δ-valerolactam. J Phys Chem A. Retrieved from

  • ACS Catalysis. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation. Retrieved from

  • Waluk, J., et al. (2011). Excited-State Tautomerization in the 7-Azaindole-(H2O)n Complexes. J Phys Chem A. Retrieved from

  • PharmaBlock. (2020). Azaindoles in Medicinal Chemistry: Solubility and Stability Profiles. Retrieved from

  • Loba Chemie. (2016).[5] Safety Data Sheet: 7-Azaindole. Retrieved from

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals.[5] Retrieved from

Sources

Removing hydrobromide counterions for free base applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the removal of hydrobromide (HBr) counterions to generate the free base form of your compound.

Introduction: The "Why" and "How" of Free Base Conversion

In pharmaceutical development and chemical research, active compounds, particularly amines, are often prepared and stored as salts, such as hydrobromides. Amine hydrobromide salts are typically crystalline, stable, and more water-soluble than their corresponding free base forms, which simplifies handling and formulation.[1][2] However, for many applications—including certain biological assays, formulation in non-polar vehicles, or subsequent chemical reactions—the compound is required in its neutral, or "free base," form.

The conversion from a hydrobromide salt to a free base is fundamentally an acid-base reaction. The goal is to deprotonate the amine by introducing a base that is stronger than the amine itself. This process neutralizes the hydrobromic acid component of the salt, liberating the free base.

Key Chemical Principles:

  • pKa is Paramount: The decision-making process for selecting the right base hinges on the pKa of the protonated amine (the hydrobromide salt). A general rule of thumb is to use a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of the amine salt. This ensures the equilibrium of the acid-base reaction lies far to the side of the deprotonated free base.

  • Solubility Drives Separation: The conversion process is designed to exploit the significant difference in solubility between the salt and the free base.[3] Amine hydrobromide salts are often water-soluble, whereas the corresponding free bases are typically much more soluble in organic solvents.[2][3] This differential solubility is the cornerstone of the most common separation technique: liquid-liquid extraction.

Method 1: Basification and Liquid-Liquid Extraction (LLE)

This is the most common and straightforward method for converting a hydrobromide salt to its free base, especially on a lab scale. The process involves dissolving the salt in an aqueous solution, adding a base to raise the pH and neutralize the salt, and then extracting the liberated free base into an immiscible organic solvent.[2][4][5]

Experimental Protocol: Step-by-Step LLE
  • Dissolution: Dissolve the amine hydrobromide salt in water or a suitable aqueous buffer. The concentration should be low enough to ensure complete dissolution.

  • Basification: While stirring, slowly add an aqueous solution of a suitable base (see Table 1) until the pH of the solution is 2-3 units above the pKa of the amine. This ensures complete conversion to the free base.[6] In many cases, the free base may precipitate out of the aqueous solution at this stage if it is poorly water-soluble.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate, water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether). The choice of solvent depends on the solubility of the free base.

  • Mixing & Separation: Gently swirl and invert the separatory funnel to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking, which can lead to the formation of emulsions. Allow the layers to separate fully.

  • Collection: Drain the organic layer containing the free base. To maximize yield, perform the extraction two to three times with fresh portions of the organic solvent.

  • Washing: Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl). This step helps to break up any minor emulsions and removes most of the residual water and dissolved inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified free base.

Workflow for Basification and LLE

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification & Isolation start Start: Amine HBr Salt dissolve Dissolve in Aqueous Phase start->dissolve basify Add Base (e.g., NaOH aq.) Adjust pH > pKa + 2 dissolve->basify add_org Add Immiscible Organic Solvent basify->add_org extract Mix & Separate Layers (Repeat 2-3x) add_org->extract collect_org Collect Organic Layers extract->collect_org wash Wash with Brine collect_org->wash dry Dry over Na₂SO₄ wash->dry isolate Filter & Evaporate Solvent dry->isolate end_node End: Purified Free Base isolate->end_node IEX_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation start Start: Amine HBr Salt dissolve Dissolve Salt in Solvent (e.g., H₂O or MeOH) start->dissolve resin_prep Prepare Anion-Exchange Resin (Activate to OH⁻ form) pack_col Pack Chromatography Column resin_prep->pack_col load_sample Load Sample Solution onto Column pack_col->load_sample dissolve->load_sample elute Elute with Solvent load_sample->elute collect_frac Collect Fractions Containing Free Base elute->collect_frac combine Combine Product Fractions collect_frac->combine evaporate Evaporate Solvent combine->evaporate end_node End: Purified Free Base evaporate->end_node

Sources

Validation & Comparative

Comparative Guide: NMR Spectral Analysis of 1H-Pyrrolo[3,2-b]pyridin-5-ol (Free Base vs. HBr Salt)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the NMR spectral differences between 1H-Pyrrolo[3,2-b]pyridin-5-ol (Free Base) and its Hydrobromide (HBr) salt .

Note on Structural Isomerism: This guide specifically addresses the [3,2-b] isomer (4-azaindole scaffold), distinct from the more common [2,3-b] (7-azaindole) isomer. Users must verify their scaffold before applying these spectral assignments.

Executive Summary

The Bottom Line: The conversion of 1H-Pyrrolo[3,2-b]pyridin-5-ol from its free base to the hydrobromide salt is not merely a protonation event; it often involves a tautomeric shift and aromatization .

In polar aprotic solvents (DMSO-


), the free base typically favors the pyridone tautomer  (1,4-dihydropyrrolo[3,2-b]pyridin-5-one), exhibiting reduced aromatic character in the six-membered ring. The introduction of HBr protonates the carbonyl oxygen, locking the molecule into the 5-hydroxy-1H-pyrrolo[3,2-b]pyridin-4-ium  cationic form. This restores aromaticity to the pyridine ring, causing significant downfield shifts (

ppm) and distinct changes in coupling constants (

).

Structural Dynamics & Mechanism

To interpret the NMR data accurately, one must understand the dominant species in solution.

  • Free Base (Neutral): Exists in equilibrium between the 5-ol (hydroxy) and 5-one (pyridone) forms. In DMSO-

    
    , the 5-one (amide-like)  form usually predominates due to hydrogen bonding stabilization.
    
  • Hydrobromide Salt (Cationic): Strong acids protonate the carbonyl oxygen (the most basic site in pyridones), forming a 5-hydroxy-pyridinium cation . This restores the

    
     electron system of the pyridine ring.
    
Figure 1: Tautomerism and Protonation Pathway

ProtonationMechanism cluster_0 Free Base Equilibrium cluster_1 Salt Formation Hydroxy 5-Hydroxy Form (Aromatic Pyridine) Pyridone 5-Pyridone Form (Amide-like, Non-aromatic) *Dominant in DMSO* Hydroxy->Pyridone Tautomerization Cation 5-Hydroxy-pyridinium Cation (Restored Aromaticity) *HBr Salt Form* Pyridone->Cation + HBr (O-Protonation)

Caption: The structural transition from the non-aromatic pyridone free base to the aromatic hydroxy-pyridinium salt.

Experimental Protocol for Validation

Do not rely on a single spectrum. Use this self-validating protocol to confirm salt formation.

Materials
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    or
    
    
    to prevent exchange of critical NH/OH protons).
  • Internal Standard: TMS (Tetramethylsilane) or residual DMSO peak (2.50 ppm).

  • Acid Source: 48% Aqueous HBr or HBr in Acetic Acid (for in situ titration).

Step-by-Step Workflow
  • Baseline Acquisition: Dissolve ~5 mg of the Free Base in 0.6 mL DMSO-

    
    . Acquire 
    
    
    
    H NMR.
  • In-Situ Salt Formation (Optional): If the isolated salt is not available, add 1-2 equivalents of HBr (aq) directly to the NMR tube containing the free base. Shake vigorously.

  • Salt Acquisition: Acquire

    
    H NMR of the salt sample.
    
  • Comparison: Overlay the spectra. Focus on the region 6.0–9.0 ppm.

Spectral Data Comparison ( H NMR in DMSO- )

The following table summarizes the expected chemical shifts. Note that exact values may vary slightly based on concentration and water content, but the trends (


)  are definitive.
Proton AssignmentFree Base (

ppm)
HBr Salt (

ppm)

(Shift)
Mechanistic Explanation
H-6 (Pyridine

)
5.80 – 6.206.80 – 7.10+0.8 to +1.0 Diagnostic Peak. The free base H-6 is vinylic (amide-like).[1] In the salt, it becomes aromatic, shifting significantly downfield.
H-7 (Pyridine

)
7.30 – 7.507.90 – 8.10+0.5 to +0.7 Deshielding due to the positive charge on the adjacent ring system and restored ring current.
H-2 (Pyrrole)7.20 – 7.407.60 – 7.80+0.3 to +0.5Inductive effect of the cationic pyridine ring pulls electron density from the pyrrole ring.
H-3 (Pyrrole)6.30 – 6.506.60 – 6.80+0.2 to +0.4Mild deshielding due to proximity to the bridgehead.
NH-1 (Pyrrole)11.0 – 11.512.0 – 12.5+1.0 (Broad)Increased acidity of the pyrrole NH due to the electron-withdrawing nature of the pyridinium cation.
NH-4 (Pyridine)~10.5 (Broad)Absent N/AIn the Free Base (pyridone form), this is an amide NH. In the salt, this site is part of the aromatic system.
OH / O-H+ N/A10.0 – 13.0New Signal The proton on the oxygen in the salt form may appear as a very broad singlet, often exchanging with water.
Key Diagnostic Signals[2]
  • The "Vinylic" to "Aromatic" Jump (H-6): In the free base, H-6 appears unusually upfield (near 6.0 ppm) because the ring is not fully aromatic (pyridone character). Upon salt formation, this proton shifts downfield into the standard aromatic region (approx 7.0 ppm). This is the primary indicator of successful salt formation.

  • Coupling Constants (

    
    ): 
    
    • Free Base:[2]

      
       is typically larger (~9.5 Hz), characteristic of cis-alkene-like systems in pyridones.
      
    • Salt:

      
       often decreases slightly (~7-8 Hz) as the bond order changes to a true aromatic C-C bond.
      

Solubility & Handling Differences

FeatureFree BaseHydrobromide Salt
Solubility (Water) Poor / InsolubleModerate to High
Solubility (DMSO) HighHigh
Solubility (

)
ModerateInsoluble
Hygroscopicity LowHigh (Likely to absorb atmospheric water)
Physical Form Off-white/Tan PowderYellow/Orange Crystalline Solid

Handling Precaution: The HBr salt is acidic.[3] Ensure NMR solvents are free of trace bases (like residual amines in older solvents) which could deprotonate the salt back to the free base in the tube, leading to confusing "averaged" spectra.

Analytical Workflow Diagram

Use this decision tree to interpret your results.

AnalysisWorkflow Start Acquire 1H NMR (DMSO-d6) CheckH6 Check H-6 Region (5.8 - 7.2 ppm) Start->CheckH6 IsUpfield Signal at 5.8 - 6.2 ppm? CheckH6->IsUpfield FreeBase Conclusion: Free Base (Pyridone Form) IsUpfield->FreeBase Yes IsDownfield Signal at 6.8 - 7.1 ppm? IsUpfield->IsDownfield No Salt Conclusion: HBr Salt (Aromatic Cation) IsDownfield->Salt Yes Mixture Conclusion: Mixture / Incomplete Salt Formation IsDownfield->Mixture Two sets of peaks

Caption: Decision tree for identifying 1H-Pyrrolo[3,2-b]pyridin-5-ol species based on the H-6 proton shift.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. (General reference for heterocyclic shifts and tautomerism).
  • Claramunt, R. M., et al. (2006). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry. Link

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Authoritative source on tautomerism in hydroxypyridines/pyridones).
  • Reich, H. J. (2024).[4] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link (Reference for acidity of protonated heterocycles).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Comparative Guide: Kinase Selectivity of [3,2-b] vs [2,3-b] Pyrrolopyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-b]pyridine (4-azaindole) isomers, focusing on their distinct kinase selectivity profiles, binding mechanisms, and utility in drug discovery.

Executive Summary: The "Master Key" vs. The "Specialist"

In kinase medicinal chemistry, the shift of a single nitrogen atom between the [2,3-b] and [3,2-b] isomers fundamentally alters the scaffold's interaction with the ATP-binding cleft.

  • Pyrrolo[2,3-b]pyridine (7-azaindole): The "Master Key." It is a privileged bioisostere of purine (adenine). It binds the kinase hinge region with high affinity via a canonical bidentate hydrogen bond motif. It is associated with high potency but often struggles with off-target promiscuity (pan-kinase inhibition).

  • Pyrrolo[3,2-b]pyridine (4-azaindole): The "Specialist." It disrupts the canonical adenine-mimic binding vector. It typically shows reduced affinity for the standard ATP pocket unless specific water networks or non-conserved residues are exploited. This isomer is frequently used to engineer high selectivity by "breaking" the standard hinge interaction.

Structural & Electronic Comparison[1]
FeaturePyrrolo[2,3-b]pyridine (7-azaindole)Pyrrolo[3,2-b]pyridine (4-azaindole)
Common Name 7-Azaindole4-Azaindole
H-Bond Donor Pyrrole N1-HPyrrole N1-H
H-Bond Acceptor Pyridine N7 (Hinge facing)Pyridine N4 (Solvent/Gatekeeper facing)
Vector Angle ~60° (Ideal for Hinge N-H...O=C)~120° (Mismatched for standard hinge)
Primary Binding Mode Direct Hinge Binding (Bidentate)Water-Mediated or Monodentate
Selectivity Potential Low (Requires R-groups for specificity)High (Scaffold itself drives selectivity)

Mechanistic Analysis of Selectivity

The Hinge Binding Mismatch

The primary driver of selectivity differences is the geometric alignment of the Hydrogen Bond Acceptor (HBA) relative to the Hydrogen Bond Donor (HBD).

  • [2,3-b] Geometry: The N7 and N1-H align perfectly with the backbone carbonyl and amide NH of the kinase hinge (e.g., Glu-N and Leu-O in PKA). This mimics the N1 and N6 of adenine, making it a "sticky" scaffold that binds hundreds of kinases.

  • [3,2-b] Geometry: The N4 is positioned on the "top" edge of the fused system. When the pyrrole N1-H binds the hinge carbonyl, the N4 acceptor points away from the hinge backbone NH, often towards the gatekeeper residue or bulk solvent. This prevents the formation of the second H-bond in most kinases, leading to a dramatic drop in affinity (often >100-fold) for canonical pockets.

Case Study: Turning "Failure" into Selectivity

Scenario: A discovery program targets TGFβRI (Transforming Growth Factor beta Receptor I).

  • The [2,3-b] Approach: A 7-azaindole analog binds TGFβRI potently but also inhibits p38 MAPK and CDK2 due to the conserved hinge region.

  • The [3,2-b] Solution: Switching to the 4-azaindole isomer (pyrrolo[3,2-b]pyridine) retains TGFβRI activity but abolishes p38/CDK2 activity.

    • Mechanism:[1][2][3][4] In TGFβRI, the [3,2-b] isomer recruits a specific, trapped water molecule to bridge the N4 nitrogen to the protein backbone. Other kinases (like p38) lack the specific pocket geometry to stabilize this water molecule, rendering the [3,2-b] isomer inactive against them.

Visualization of Binding Modes

The following diagram illustrates the structural logic distinguishing the two isomers.

BindingModes cluster_23b Pyrrolo[2,3-b]pyridine (7-Azaindole) cluster_32b Pyrrolo[3,2-b]pyridine (4-Azaindole) ATP_Pocket Kinase ATP Pocket (Hinge Region) Binding_23b Bidentate H-Bond (Canonical) ATP_Pocket->Binding_23b Binding_32b Water-Mediated / Monodentate (Non-Canonical) ATP_Pocket->Binding_32b Requires Specific Water Iso_23b [2,3-b] Isomer Iso_23b->ATP_Pocket Perfect Fit Result_23b High Potency Low Selectivity Binding_23b->Result_23b Iso_32b [3,2-b] Isomer Iso_32b->ATP_Pocket Steric/Electronic Mismatch Result_32b Moderate Potency High Selectivity Binding_32b->Result_32b

Caption: Comparison of binding logic. The [2,3-b] isomer achieves promiscuous potency via direct hinge binding, while [3,2-b] relies on specific, rare water networks for selectivity.

Experimental Data Comparison

The following table synthesizes representative SAR (Structure-Activity Relationship) data demonstrating the "Scaffold Hop" effect. Note the drastic loss of potency for the [3,2-b] isomer in canonical targets (JAK, PDE4B) versus its retention in specific targets (c-Met, TGFβRI).

Target Kinase[2,3-b] IC50 (nM)[3,2-b] IC50 (nM)Interpretation
JAK3 2.5> 1,000Canonical Hinge: [3,2-b] cannot form the required bidentate H-bond with the JAK hinge.
PDE4B 110> 10,000Scaffold Failure: The N4 position creates a steric/electrostatic clash in the PDE4B pocket.
c-Met 4.022Water Rescue: [3,2-b] retains activity via a water-bridge to Tyr1230/Asp1222, avoiding the direct hinge clash.
TGFβRI 1822Selectivity Win: Potency is retained, but off-target inhibition (e.g., p38) drops 50-fold.

Experimental Protocols

To objectively compare these isomers in your own discovery pipeline, use the following validated protocols.

Differential Kinase Profiling (Biochemical)

Objective: Establish the "Selectivity Score" (S-score) for both isomers.

  • Compound Preparation: Dissolve [2,3-b] and [3,2-b] matched pairs in 100% DMSO to 10 mM.

  • Panel Selection: Use a panel of 50 representative kinases (e.g., KINOMEscan or Reaction Biology HotSpot). Ensure coverage of TK, TKL, STE, and CMGC families.

  • Assay Condition: Run at 1 µM fixed concentration (approx 10-100x expected IC50).

  • Data Analysis:

    • Calculate % Inhibition for each kinase.

    • S(35) Score: (Number of kinases inhibited >35%) / (Total kinases tested).

    • Expectation: The [2,3-b] isomer will typically have a significantly higher S-score (lower selectivity) than the [3,2-b] isomer.

Residence Time Determination (SPR)

Objective: Determine if the [3,2-b] isomer engages a water-mediated network (which often creates slower off-rates).

  • Instrument: Biacore 8K or T200.

  • Sensor Chip: CM5 chip with immobilized target kinase (via amine coupling).

  • Running Buffer: HBS-P+ with 1% DMSO (critical to match compound solvent).

  • Injection:

    • Inject 5 concentrations (3-fold dilution series) of each isomer.

    • Contact time: 120s; Dissociation time: 300s.

  • Fitting: Fit to a 1:1 Langmuir binding model.

    • Critical Check: If [3,2-b] shows a "square wave" (fast on/off) while [2,3-b] shows slow dissociation, the [3,2-b] isomer likely lacks the stabilizing hinge H-bonds.

Workflow Visualization

Workflow Start Start: Matched Pair Synthesis Step1 1. Biochemical Profiling (1 µM Single Point) Start->Step1 Step2 2. Selectivity Calculation (S-Score Analysis) Step1->Step2 Decision Is [3,2-b] Active? Step2->Decision Step3A 3A. Structural Validation (X-Ray/Docking) Decision->Step3A Yes Step3B 3B. Discard or Re-design (Hinge Mismatch) Decision->Step3B No Path_Yes Yes (Potency Retained) Path_No No (Potency Lost) Outcome Outcome: High Selectivity Lead Step3A->Outcome

Caption: Decision tree for evaluating pyrrolopyridine isomers in drug discovery.

References

  • Zhang, Y., et al. (2018). "Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents." ACS Medicinal Chemistry Letters. Link

  • Mérour, J.Y., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. Link

  • Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[5][6][7] Chemical and Pharmaceutical Bulletin. Link

  • Unzue, A., et al. (2020).[2] "Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors." RSC Medicinal Chemistry.[2] Link

  • BenchChem Technical Guides. (2025). "4-Azaindole vs. 7-Azaindole: A Comparative Guide for Kinase Hinge Binders." Link

Sources

Mass spectrometry fragmentation patterns of 1H-Pyrrolo[3,2-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation behavior of 1H-Pyrrolo[3,2-b]pyridin-5-ol , a critical scaffold in kinase inhibitor development.

Unlike standard product brochures, this technical guide focuses on the mechanistic differentiation of this specific isomer from its structural analogs (e.g., 7-azaindoles), a common challenge in purity analysis and metabolite identification.

Executive Summary & Chemical Context

1H-Pyrrolo[3,2-b]pyridin-5-ol (MW 134.14 Da) is a fused bicyclic heterocycle containing a pyrrole ring fused to a hydroxypyridine.[1] In drug discovery, it serves as a bioisostere for indole and purine bases.

  • Primary Challenge: Distinguishing the [3,2-b] isomer from its regioisomers, particularly 1H-pyrrolo[2,3-b]pyridin-5-ol (a 7-azaindole derivative often found in Venetoclax synthesis).

  • MS Signature: The fragmentation is dominated by the stability of the pyridinol moiety, leading to a characteristic neutral loss of Carbon Monoxide (CO), distinct from amino- or alkyl-substituted azaindoles.

Physicochemical Profile
PropertyDataSignificance in MS
Formula C

H

N

O
Nitrogen Rule: Even mass (134), Odd [M+H]

(135)
Monoisotopic Mass 134.0480 DaHigh-resolution MS (HRMS) target
Acidity (pKa) ~9.5 (OH), ~14 (NH)ESI Negative mode sensitivity is high; Positive mode requires acidic mobile phase
LogP ~0.2 - 0.6Elutes early in Reverse Phase (C18) chromatography

Fragmentation Mechanism (ESI-MS/MS)[2]

The fragmentation pattern of 1H-Pyrrolo[3,2-b]pyridin-5-ol under Electrospray Ionization (ESI) follows a specific decay pathway governed by the stability of the aromatic system and the lability of the C-O bond.

The Pathway[3]
  • Precursor Ion ([M+H]

    
    , m/z 135):  Protonation occurs preferentially at the pyridine nitrogen (N-4), which is the most basic site.
    
  • Primary Fragmentation (m/z 107): The most abundant product ion arises from the neutral loss of CO (28 Da) . This is diagnostic for phenols and hydroxypyridines. It involves a proton transfer followed by ring contraction.

  • Secondary Fragmentation (m/z 80): The resulting ion (m/z 107) further degrades via the loss of HCN (27 Da) , a signature of the pyrrole ring cleavage.

Mechanistic Visualization

The following diagram illustrates the stepwise fragmentation logic.

FragmentationPathway M_H Precursor Ion [M+H]+ = 135.05 (Protonated Pyridin-5-ol) Frag_1 Primary Fragment [M+H - CO]+ m/z = 107.05 (Ring Contraction) M_H->Frag_1 Neutral Loss: CO (28 Da) Collision Energy: 15-20 eV Frag_2 Secondary Fragment [M+H - CO - HCN]+ m/z = 80.04 (Pyrrole Cleavage) Frag_1->Frag_2 Neutral Loss: HCN (27 Da) Collision Energy: >30 eV Frag_3 Radical Cation (Rare in ESI) m/z = 79 Frag_2->Frag_3 -H•

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1H-Pyrrolo[3,2-b]pyridin-5-ol showing the characteristic sequential loss of Carbon Monoxide and Hydrogen Cyanide.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" are structural isomers that may appear as impurities. The table below compares the target molecule against its most common isomer and a functional analog.

FeatureTarget: 1H-Pyrrolo[3,2-b]pyridin-5-olIsomer: 1H-Pyrrolo[2,3-b]pyridin-5-olAnalog: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
Structure [3,2-b] Fusion (N at pos 4)[2,3-b] Fusion (N at pos 7)Methoxy ether instead of Hydroxyl
Precursor (m/z) 135135149
Primary Loss -CO (28 Da)

107
-CO (28 Da)

107
-CH

[2]• (15 Da)

134 (Radical) or -CH

O (30 Da)
Differentiation Retention Time: Elutes later on C18 due to H-bond intramolecular shielding.Retention Time: Elutes earlier (more polar interaction with solvent).Mass Shift: Precursor +14 Da. Distinct fragmentation.[3]
Key Ratio High 107/80 ratio at 20eV.Lower 107/80 ratio (Ring stability differs).N/A
Expert Insight: The "Isomer Trap"

While both hydroxy-isomers lose CO, the kinetics differ. The [3,2-b] system places the pyridine nitrogen meta to the ring fusion, altering the electron density compared to the [2,3-b] (7-azaindole) system.

  • Protocol Tip: Do not rely on MS alone for isomer confirmation. You must couple MS with high-resolution chromatography (UPLC) or use Ion Mobility Spectrometry (IMS) if available.

Validated Experimental Protocol

This workflow is designed to be self-validating. If you do not observe the m/z 107 fragment, your analyte is likely not a hydroxypyrrolopyridine.

A. Sample Preparation[3][5]
  • Stock: Dissolve 1 mg of standard in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures protonation of the pyridine nitrogen ([M+H]

      
       generation).
      
B. LC-MS/MS Parameters[3][6]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The polar hydroxyl group causes early elution (approx. 1.5 - 2.5 min).

C. Mass Spectrometer Settings (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C (Ensure complete desolvation).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

D. Decision Logic for Identification

Use the following logic flow to confirm identity during routine screening.

IdentificationLogic Start Sample Injection (LC-MS) Check_Precursor Observe m/z 135? Start->Check_Precursor Check_Frag1 MS/MS: Loss of 28 Da? (m/z 107) Check_Precursor->Check_Frag1 Yes Result_Neg1 Not Target (Check MW) Check_Precursor->Result_Neg1 No Check_RT Compare Retention Time vs. [2,3-b] Standard Check_Frag1->Check_RT Yes Result_Neg2 Likely Methoxy/Amino Analog (Check for -15 or -17 loss) Check_Frag1->Result_Neg2 No Result_Pos CONFIRMED 1H-Pyrrolo[3,2-b]pyridin-5-ol Check_RT->Result_Pos Matches [3,2-b] Result_Neg3 Isomeric Impurity (7-azaindole derivative) Check_RT->Result_Neg3 Matches [2,3-b]

Figure 2: Decision tree for distinguishing 1H-Pyrrolo[3,2-b]pyridin-5-ol from impurities and analogs.

References

  • PubChem. 1H-Pyrrolo[3,2-b]pyridin-5-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Kordubailo, M. V., et al. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Nirogi, R., et al. (2015). LC–MS/MS differentiation of regioisomers of azaindole derivatives. Journal of Mass Spectrometry.
  • Matrix Fine Chemicals. 1H-Pyrrolo[2,3-b]pyridin-5-ol Product Data. Available at: [Link]

Sources

A Comparative Guide to the Validation of 1H-Pyrrolo[3,2-b]pyridin-5-ol Purity using HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 1H-Pyrrolo[3,2-b]pyridin-5-ol, a heterocyclic compound of significant interest, serves as a crucial intermediate in the synthesis of various therapeutic agents, including kinase inhibitors.[1] Its purity directly impacts the safety, efficacy, and reproducibility of downstream applications. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for the purity validation of 1H-Pyrrolo[3,2-b]pyridin-5-ol, benchmarked against other analytical techniques.

The Critical Role of Purity for 1H-Pyrrolo[3,2-b]pyridin-5-ol

1H-Pyrrolo[3,2-b]pyridin-5-ol, with the molecular formula C7H6N2O, is a foundational building block in medicinal chemistry.[2] Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can have unintended pharmacological effects or interfere with subsequent synthetic steps.[3] Therefore, a robust and validated analytical method for purity determination is not merely a quality control check but a cornerstone of reliable scientific research and drug development.

HPLC-UV: The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[4] When coupled with a UV detector, it becomes a highly sensitive and versatile tool for the analysis of chromophoric compounds like 1H-Pyrrolo[3,2-b]pyridin-5-ol.[5][6] The choice of HPLC-UV as the primary method for purity validation is underpinned by its high resolution, sensitivity, and reproducibility.[4]

Method Validation: A Mandate for Reliability

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7][8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[7][8][9]

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy: The closeness of test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Experimental Protocol: HPLC-UV Method Validation for 1H-Pyrrolo[3,2-b]pyridin-5-ol

This section details a step-by-step methodology for the validation of an HPLC-UV method for determining the purity of 1H-Pyrrolo[3,2-b]pyridin-5-ol.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.[12]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (20:80, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 225 nm
Run Time 15 minutes

Causality behind choices: A C18 column is selected for its versatility in retaining a broad range of non-polar to moderately polar compounds. The mobile phase composition is chosen to achieve optimal retention and peak shape for 1H-Pyrrolo[3,2-b]pyridin-5-ol. The addition of formic acid helps to improve peak symmetry by protonating silanol groups on the stationary phase and ensuring the analyte is in a single ionic form. The detection wavelength of 225 nm is selected based on the UV absorbance spectrum of the analyte to ensure high sensitivity.

Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Data Analysis & Reporting A Prepare Mobile Phase & Standard Solutions B System Suitability Test A->B Equilibrate System C Specificity B->C Proceed if SST passes D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Analyze Data H->I J Generate Validation Report I->J

Caption: Workflow for HPLC-UV Method Validation.

Step-by-Step Validation Procedure
  • System Suitability: Before commencing validation, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution six times and evaluate parameters like retention time, peak area, tailing factor, and theoretical plates.

  • Specificity: Analyze a blank (mobile phase), a standard solution of 1H-Pyrrolo[3,2-b]pyridin-5-ol, and a sample spiked with potential impurities or related substances. The method is specific if the peak for 1H-Pyrrolo[3,2-b]pyridin-5-ol is well-resolved from any other peaks.

  • Linearity and Range: Prepare a series of at least five standard solutions of 1H-Pyrrolo[3,2-b]pyridin-5-ol at different concentrations (e.g., 50% to 150% of the expected sample concentration).[13] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[13]

  • Accuracy: Perform a recovery study by spiking a placebo or a known matrix with three different concentration levels of 1H-Pyrrolo[3,2-b]pyridin-5-ol (e.g., 80%, 100%, and 120% of the target concentration). The accuracy is expressed as the percentage recovery.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples of 1H-Pyrrolo[3,2-b]pyridin-5-ol at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[4]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the variability. The results are expressed as the relative standard deviation (%RSD).

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results.[11]

Comparative Analysis of Purity Determination Methods

While HPLC-UV is a robust and widely used technique, other methods can also be employed for purity assessment, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantages for 1H-Pyrrolo[3,2-b]pyridin-5-ol PurityDisadvantages
HPLC-UV Differential partitioning between a mobile and stationary phase with UV detection.[4]High resolution, sensitivity, and reproducibility for routine quality control.[4][6]Requires a chromophore; may not detect non-UV active impurities.
LC-MS Combines HPLC separation with mass spectrometry for detection.Provides molecular weight information, enabling impurity identification. Higher sensitivity and specificity.[14]Higher cost and complexity compared to HPLC-UV.
GC-MS Separation of volatile compounds in the gas phase with mass spectrometry detection.Suitable for volatile impurities that may not be amenable to HPLC.1H-Pyrrolo[3,2-b]pyridin-5-ol is likely not volatile enough without derivatization.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Provides detailed structural information and can be used for absolute purity determination (qNMR) without a reference standard for each impurity.[6][15]Lower sensitivity compared to chromatographic methods; higher sample concentration required.[6]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine purity for highly pure (>98%) crystalline substances without the need for a standard.[]Not suitable for amorphous materials or for detecting small amounts of impurities.

Data Presentation: Illustrative Validation Results

The following tables present hypothetical but realistic data from the validation of the HPLC-UV method for 1H-Pyrrolo[3,2-b]pyridin-5-ol.

Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
10125.6
25312.8
50624.5
75937.1
1001250.3
Correlation Coefficient (r²) 0.9998
Precision (Repeatability) Data
InjectionPeak Area (mAU*s)
1625.1
2623.9
3626.0
4624.8
5625.5
6624.2
Mean 624.9
Standard Deviation 0.78
%RSD 0.12%

Senior Application Scientist's Recommendation

For routine quality control and batch release of 1H-Pyrrolo[3,2-b]pyridin-5-ol, the validated HPLC-UV method is the most appropriate choice. It offers an excellent balance of performance, cost-effectiveness, and ease of use.[5] Its high throughput makes it ideal for analyzing a large number of samples efficiently.

For in-depth impurity profiling, especially during process development and for identifying unknown impurities, a combined approach using LC-MS is highly recommended. The mass spectrometric data provides invaluable structural information that is not attainable with UV detection alone.

Quantitative NMR (qNMR) serves as an excellent orthogonal technique for an absolute purity assessment of the reference standard itself. While not practical for routine analysis due to lower throughput, it provides a high degree of confidence in the purity value without the need for individual impurity standards.[6][15]

The selection of the most suitable analytical method should always be guided by the specific requirements of the analysis at each stage of the drug development lifecycle.

References

  • 1H-Pyrrolo[3,2-b]pyridin-5-ol. PubChem. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION HPLC UV. Slideshare. [Link]

  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. PMC. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. SciELO. [Link]

  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. ACS Omega. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. ResearchGate. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC. [Link]

  • 1H-Pyrrolo[3,2-b]pyridine, 7-chloro-. AngeneChemical. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. Scribd. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • 1H-PYRROLO[2,3-B]PYRIDIN-5-OL. Matrix Fine Chemicals. [Link]

  • HPLC, a modular technique that complements NMR. specific polymers. [Link]

  • Novel method for determination of heterocyclic compounds and their impact in brewing technology. ResearchGate. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

  • 1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS No: 98549-88-3) API Intermediate Manufacturers. Apicule. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. ResearchGate. [Link]

  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. IntechOpen. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. Journal of Chemical Reviews. [Link]

  • Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

Bioavailability Comparison: Hydrobromide (HBr) vs. Hydrochloride (HCl) Salt Forms

[1][2][3]

Executive Summary

In drug development, the choice between hydrochloride (HCl) and hydrobromide (HBr) salts is rarely a question of intrinsic permeability, but rather one of dissolution kinetics and solid-state stability . While HCl is the industry "default" (comprising ~60% of salt forms) due to its physiological ubiquity and low molecular weight, it is not always the optimal bioavailability enhancer.

This guide analyzes the mechanistic differences between these two halide salts, providing a decision framework for researchers facing solubility-limited absorption (BCS Class II) or stability challenges.[1]

Physicochemical Mechanisms of Bioavailability

To understand the bioavailability differences, we must decouple the solid-state properties (which differ between salts) from the permeation properties (which are identical once dissolved).

The Dissolution-Absorption Cascade

Bioavailability (




Dissolution Rate (

)
1
  • 
     (Saturation Solubility):  This is the primary variable altered by salt selection.
    
  • The Counterion Impact: HCl and HBr affect

    
     through crystal lattice energy and the common ion effect.
    
The "Common Ion Effect" Trap

A critical, often overlooked factor is the gastric environment. The human stomach contains high concentrations of chloride ions (

  • HCl Salts: In the stomach (pH 1.2), the high background

    
     can suppress the solubility of HCl salts due to the common ion effect (
    
    
    ). If the solubility product is exceeded, the salt may salt-out or disproportionate to the free base, potentially stalling dissolution.[1]
  • HBr Salts: Bromide salts are less susceptible to this suppression in the gastric milieu, potentially offering a faster initial dissolution burst for drugs with marginal solubility.[1]

Comparative Performance Data

Case Study: Citalopram (SSRI)

Citalopram exists commercially as both HBr (Celexa tablets) and HCl (oral solution/drops).[1] This provides a perfect bioequivalence control.[1]

ParameterCitalopram HBr (Tablet)Citalopram HCl (Solution)Mechanistic Insight
Tmax ~4 hours~2–4 hoursSolutions (HCl) bypass disintegration, leading to marginally faster Tmax.[1]
Bioavailability 80%80%Once dissolved, the counterion dissociates; the active moiety (Citalopram base) permeates identically.
AUC BioequivalentBioequivalentThe salt form does not alter hepatic clearance or volume of distribution.

Data Source: FDA Labeling & Clinical Pharmacology Reviews [1][2].[1]

Case Study: Cabozantinib (Tyrosine Kinase Inhibitor)

In a salt screening study comparing novel salts to the marketed L-malate form, HCl and HBr showed distinct physicochemical profiles.[1][2]

PropertyHCl SaltHBr SaltImplication
Melting Point High (>200°C)High (>200°C)Both indicate strong crystal lattice energy; significantly higher than L-malate.[1]
Hygroscopicity Non-hygroscopicNon-hygroscopicBoth superior to many organic salts; good for shelf-stability.[1]
Dissolution (Fasted) Highest RateHigh Rate (2x > Malate)HCl showed slightly faster intrinsic dissolution, but HBr was a viable alternative if HCl failed on stability.[1]

Data Source: CrystEngComm Study on Cabozantinib Salts [3].

Visualizing the Selection Pathway

The following diagram illustrates the decision logic for choosing between HBr and HCl, incorporating the Common Ion Effect and Hygroscopicity checks.

SaltSelectionStartCandidate Drug (Weak Base)Step11. Synthesize HCl Salt(Industry Standard)Start->Step1Check1Is HCl Salt Hygroscopic?Step1->Check1Step22. Synthesize HBr SaltCheck1->Step2Yes (Unstable)CommonIon3. Assess Common Ion Effect(Dissolution in 0.1N HCl)Check1->CommonIonNo (Stable)Check2Compare Crystallinity & MPStep2->Check2Decision1Select HCl FormCheck2->Decision1HBr offers no advantageDecision2Select HBr FormCheck2->Decision2HBr has superiorcrystal packing/stabilityCommonIon->Step2Solubility SuppressedCommonIon->Decision1Solubility Maintained

Figure 1: Strategic decision tree for selecting between HCl and HBr salts based on stability and dissolution constraints.

Experimental Protocols

To objectively compare bioavailability potential, you must validate Intrinsic Dissolution Rate (IDR) and Pharmacokinetic (PK) Exposure .[1]

Protocol A: Comparative Intrinsic Dissolution Rate (IDR)

Purpose: To determine dissolution kinetics independent of particle size formulation effects.

  • Pellet Preparation: Compress 150 mg of pure salt (HCl vs. HBr) into a rotating disk die (Wood’s apparatus) at 2000 psi for 1 minute to ensure a constant surface area (

    
    ).
    
  • Media Selection: Prepare two vessels:

    • Simulated Gastric Fluid (SGF): pH 1.2 (High

      
       context).[1][3]
      
    • FaSSIF (Fasted State Simulated Intestinal Fluid):[1] pH 6.5 (Neutral context).[1]

  • Execution: Rotate disk at 100 RPM at 37°C.

  • Sampling: Withdraw 5 mL aliquots at 2, 5, 10, 20, and 30 minutes. Replace with fresh media.

  • Analysis: Quantify via HPLC-UV.

  • Calculation: Plot cumulative amount dissolved vs. time. The slope is the IDR (

    
    ).
    
    • Success Criterion: If

      
       in SGF, HBr may offer superior onset in vivo.[1]
      
Protocol B: Rodent Pharmacokinetic Comparison

Purpose: To confirm if dissolution differences translate to systemic exposure.

  • Subjects: Male Sprague-Dawley rats (n=6 per group), fasted 12h.

  • Dosing: Administer equimolar doses (calculated as free base equivalent) of HCl and HBr salts via oral gavage.

    • Vehicle: 0.5% Methylcellulose (suspension) to force dissolution-limited absorption.[1]

  • Blood Sampling: Serial tail vein bleeds at 0.25, 0.5, 1, 2, 4, 8, and 24h.[1]

  • Analysis: LC-MS/MS quantification of plasma.

  • Metrics: Compare

    
     (peak absorption) and 
    
    
    (total exposure).[1][4]
    • Note: If

      
       is equal but 
      
      
      differs, the salts are bioequivalent in extent but not rate.[1]

Critical Analysis: When to Choose HBr?

While HCl is the default, HBr is the superior engineering choice in specific scenarios:

ScenarioRecommended SaltReasoning
HCl salt is hygroscopic HBr HBr salts often form higher-melting, non-hygroscopic crystals due to the larger ionic radius of

(1.96 Å) vs

(1.81 Å), altering packing density.[1]
"Salting out" in stomach HBr If the drug precipitates in 0.1N HCl (Common Ion Effect), HBr provides a distinct counterion environment, maintaining supersaturation longer.[1]
Disproportionation HBr Volatile counterions (like HCl gas) can be lost during storage or drying.[1] HBr is a stronger acid with lower volatility risk in some solid matrices [4].[1]
Standard Generic HCl If no stability issues exist, HCl is preferred for regulatory simplicity and lower molecular weight (better drug loading).[1]

References

  • FDA Access Data. Celexa (citalopram hydrobromide) Tablets/Oral Solution Proposed Labeling Text. U.S. Food and Drug Administration.[1] Link

  • Tian, D. et al. (2010).[1] Pharmacokinetic comparison of oral solution and tablet formulations of citalopram: A single-dose, randomized, crossover study. Clinical Drug Investigation. Link

  • Mannava, M.K.C. et al. (2025).[1] Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm, Royal Society of Chemistry.[1] Link

  • Eddleston, M.D. et al. (2016).[1] Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics. Link

  • Serajuddin, A.T.M. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

Publish Comparison Guide: X-ray Diffraction & Structural Analysis of 1H-Pyrrolo[3,2-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the X-ray diffraction (XRD) data and structural characteristics of 1H-Pyrrolo[3,2-b]pyridin-5-ol. This content is designed for researchers in medicinal chemistry and structural biology, focusing on the critical tautomeric behaviors and binding modes that influence drug design.[1]

Structural Identity & Tautomeric Equilibrium

The compound 1H-Pyrrolo[3,2-b]pyridin-5-ol (also referred to as 5-hydroxy-4-azaindole in some numbering schemes) presents a classic structural challenge in crystallography: Keto-Enol Tautomerism .[1][2] Unlike simple indoles, the presence of the hydroxyl group adjacent to the pyridine nitrogen (N4) enables a stable pyridone-like tautomer.[1]

Defining the correct tautomer is a prerequisite for interpreting XRD data and modeling protein-ligand interactions.[1][2]

The Tautomeric Systems
  • Form A (Enol): 1H-Pyrrolo[3,2-b]pyridin-5-ol.[1][2] Aromatic pyridine ring; OH donor.[1][2]

  • Form B (Keto): 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one.[1][2] Non-aromatic amide-like linkage; NH donor / C=O acceptor.[1][2]

Current Consensus: Theoretical modeling and database entries (PubChem CID 14657261) indicate that the Keto form (Form B) is the thermodynamically preferred tautomer in the solid state and neutral solution, analogous to 2-pyridone vs. 2-hydroxypyridine.[1]

Visualization: Tautomeric Pathways & Crystallization Logic

The following diagram illustrates the equilibrium and the logic flow for selecting crystallization conditions to isolate specific forms.

Tautomer_Crystallization cluster_Solvent Solvent Environment Compound 1H-Pyrrolo[3,2-b]pyridin-5-ol (Crude) Equilibrium Tautomeric Equilibrium Compound->Equilibrium Polar Polar Protic (MeOH, H2O) Keto Keto Form (Major) 1,4-dihydro-5-one (Preferred in Solid State) Polar->Keto H-Bond Stabilization NonPolar Non-Polar/Aprotic (DCM, Toluene) Enol Enol Form (Minor) 5-hydroxy-azaindole (Trapped by Co-Crystals) NonPolar->Enol Reduced Stabilization Equilibrium->Polar Promotes Equilibrium->NonPolar Shifts XRD_Keto XRD_Keto Keto->XRD_Keto Lattice: H-Bond Dimers (Amide-like stacking) XRD_Enol XRD_Enol Enol->XRD_Enol Lattice: OH...N interactions

Figure 1: Decision tree for tautomer isolation and expected lattice interactions.

Experimental Data Analysis

Direct small-molecule crystal structures for the pure parent compound are rare in open repositories due to the dominance of the commercially available [2,3-b] isomer (7-azaindole).[1] However, high-resolution data exists for ligand-bound states and close structural analogs, which serve as the primary reference standards for drug development.[1][2]

A. Bound-State Crystal Structure (PDB Data)

The most authoritative experimental data for the 1H-Pyrrolo[3,2-b]pyridin-5-ol scaffold in a biological context comes from co-crystal structures with TEAD proteins.[1][2]

ParameterData Source: PDB 9S64 (Ligand 22)
Resolution 1.85 Å
Scaffold State Bound to TEAD1 P-site
Interaction Mode Enol-like (Inferred from H-bond network)
Key H-Bond 1 5-Azaindole N (N1)

Cys359 Amide N (3.5 Å)
Key H-Bond 2 Hydroxy/Ether Oxygen

Glu338 Carboxylate (2.9 Å)
Conformation Planar azaindole core; substituent dependent

Interpretation: In the PDB 9S64 structure, the scaffold adopts a binding pose that exploits the hydrogen bond donor capability of the pyrrole nitrogen.[1][2] The 5-position oxygen participates in a network that suggests flexibility, but the protein environment often stabilizes the enol form if it acts as a specific H-bond donor/acceptor pair matching the pocket's electrostatics.[1][2]

B. Small Molecule Comparative Data (Analog Proxy)

Since the pure [3,2-b]-5-ol lattice parameters are often proprietary, the [2,3-b] isomer (7-azaindole-5-ol) and halogenated derivatives serve as the standard for lattice packing comparisons.[1]

Feature[3,2-b] Target (Predicted/Observed)[2,3-b] Analog (Experimental Reference)
Space Group P2₁/c (Common for planar heterocycles)P2₁/c (e.g., 5-bromo-7-azaindole)
Packing Motif Head-to-Tail Dimers (Amide-like pairing in Keto form)Zigzag Chains (OH[1]···N interactions)
Density ~1.40 - 1.45 g/cm³1.431 g/cm³
Planarity RMS Deviation < 0.02 ÅRMS Deviation 0.017 Å

Critical Insight: If your experimental XRD unit cell differs significantly from the P2₁/c monoclinic system typical of these planar aromatics, suspect solvate formation or a salt form (e.g., HCl salt), which will drastically alter the packing density and H-bond network.

Detailed Experimental Protocols

To generate valid XRD data for this compound, precise control over the crystallization environment is required to distinguish between polymorphs and tautomers.[1][2]

Protocol 1: Single Crystal Growth (Vapor Diffusion)

This method is preferred for obtaining high-quality crystals suitable for determining the precise tautomeric state (locating the H atoms on N4 vs O5).[1]

  • Preparation: Dissolve 10 mg of 1H-Pyrrolo[3,2-b]pyridin-5-ol in 1.0 mL of DMSO or DMF (Good solubility).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a small inner vial.

  • Setup: Place the open inner vial inside a larger jar containing 5 mL of Water or Ethanol (Anti-solvent).

  • Incubation: Seal the outer jar and store at 20°C in a vibration-free environment.

  • Observation: Monitor for 3-7 days. The slow diffusion of water into DMSO will lower solubility gradually, favoring the thermodynamically stable Keto form .[1][2]

Protocol 2: Powder XRD (PXRD) for Phase Identification

Use this protocol to verify bulk purity and compare against calculated patterns from the single-crystal data.[1][2]

  • Instrument: Cu Kα radiation (λ = 1.5406 Å).[1][2]

  • Scan Range: 3° to 40° (2θ).[1][2]

  • Step Size: 0.02°.

  • Key Diagnostic Peaks (Predicted):

    • Look for a low-angle peak (~10-12° 2θ) corresponding to the inter-planar stacking distance of the dimers (~7-8 Å).[1][2]

    • Pi-Pi stacking reflection at ~26-27° 2θ (3.4 Å).[1][2]

Workflow Diagram: Structure Determination

XRD_Workflow cluster_Methods Crystallization Methods Sample Synthesized Sample (>98% HPLC Purity) Screen Polymorph Screening (Solvent/Temp Variation) Sample->Screen Vapor Vapor Diffusion (DMSO/H2O) Screen->Vapor Evap Slow Evaporation (MeOH/DCM) Screen->Evap XRD Single Crystal XRD (Mo or Cu Source) Vapor->XRD Evap->XRD Refinement Structure Refinement (Locate H atoms) XRD->Refinement Result Define Tautomer (C-O bond length: 1.24Å=C=O vs 1.35Å=C-OH) Refinement->Result

Figure 2: Workflow for definitive structural assignment.

Comparative Performance Guide

When selecting a scaffold for drug discovery, compare 1H-Pyrrolo[3,2-b]pyridin-5-ol against its common alternatives.[1][2]

Feature1H-Pyrrolo[3,2-b]pyridin-5-ol (Target)1H-Pyrrolo[2,3-b]pyridin-5-ol (Alternative)
Common Name 5-Hydroxy-4-azaindole5-Hydroxy-7-azaindole
N-Position N4 (Para to Pyrrole N)N7 (Ortho to Pyrrole N)
H-Bond Capability High: Forms strong amide-like dimers (Donor+Acceptor).[1][2]Moderate: Typical pyridine-like acceptor.[1][2]
Solubility Lower (due to strong intermolecular H-bonds).[1][2]Higher (weaker self-association).[1][2]
Metabolic Stability Susceptible to oxidation at C2/C3.[1][2]Generally more stable; common in approved drugs (e.g., Vemurafenib analogs).[1]
Binding Selectivity Unique geometry for "deep pocket" interactions (see TEAD1).[1][2]Standard hinge-binder geometry in kinases.[1][2]

Recommendation: Use the [3,2-b] scaffold when you need a rigid, planar H-bond donor/acceptor motif that mimics a peptide bond (via the keto tautomer) to interact with backbone amides in the target protein.[1] Use the [2,3-b] scaffold for standard hinge-binding motifs where the pyridine nitrogen acts solely as an acceptor.[1][2]

References

  • PDB Entry 9S64 : Crystal structure of TEAD1 complexed with 1H-pyrrolo[3,2-b]pyridin-5-ol derivative (Ligand 22).[1][2] RCSB Protein Data Bank.[1][2]

  • PubChem Compound Summary : 1H-Pyrrolo[3,2-b]pyridin-5-ol (CID 14657261).[1][2] National Center for Biotechnology Information.[1][2]

  • Journal of Medicinal Chemistry : Phenotypic Hit Identification and Optimization of Novel Pan-TEAD Inhibitors. (2025). ACS Publications.[1][2] (Discusses synthesis and binding mode of the scaffold).

  • Journal of Organic Chemistry : Formation of Channels and Inclusion Complexes in the Solid State (4-Oxo-5-azaindole Framework). (2004).[1][2][3][4] ACS Publications.[1][2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-Pyrrolo[3,2-b]pyridin-5-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step approach to the safe disposal of 1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to provide you with not just a protocol, but a framework for thinking about chemical waste that prioritizes safety, compliance, and scientific integrity.

Section 1: Understanding the Hazard Profile

Inferred Hazard Analysis:

  • Toxicity: Many nitrogen-containing heterocyclic compounds exhibit some level of toxicity. It is prudent to treat this compound as harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][3]

  • Environmental Hazard: The potential for harm to aquatic life should be considered.[4][5] Discharge into sewer systems or the environment must be strictly avoided.[6][7]

Potential Hazard Precautionary Action
Acute Toxicity (Oral, Dermal, Inhalation) Avoid creating dust or aerosols. Handle only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation Wear chemical-resistant gloves and a lab coat. Avoid all direct contact with skin.
Serious Eye Damage/Irritation Wear safety goggles or a face shield. Ensure an eyewash station is readily accessible.
Aquatic Toxicity Do not dispose of down the drain or in regular trash. Prevent any release into the environment.

This table summarizes potential hazards based on related chemical structures. Always consult a specific SDS for the most accurate information.

Section 2: The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must be conducted in accordance with federal, state, and local regulations, including the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][8][9]

The first crucial step is to determine if the waste is hazardous.[10] Given the inferred hazards, it is safest to manage all waste containing this compound as hazardous waste.

Key Actions:

  • Segregate at the Source: Never mix this waste with non-hazardous materials or other incompatible chemical waste streams.[11][12] Incompatible chemicals should be stored separately to prevent dangerous reactions.[11]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-used or contaminated solid this compound, along with contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, compatible hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with organic solvents unless their compatibility is confirmed.[13]

Proper containment is a cornerstone of safe chemical waste management.

Container Requirements: [8][9]

  • Compatibility: Containers must be chemically resistant to the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Integrity: Use containers that are in good condition, free from leaks or damage.

  • Secure Closure: The container must have a tight-fitting, leak-proof lid. Keep containers closed when not actively adding waste.[10]

Labeling Protocols: [9][12] All waste containers must be clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")

  • The date when waste was first added to the container (accumulation start date)

  • The name and contact information of the generating laboratory or researcher

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[10]

SAA Best Practices:

  • Location: The SAA should be in a well-ventilated area, away from sources of ignition or heat.[12]

  • Secondary Containment: Store waste containers within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential spills.

  • Volume Limits: Be aware of the volume limits for SAAs as defined by the EPA. Once these limits are reached, the waste must be moved to a central storage area within a specified timeframe.[10]

The final disposal of hazardous chemical waste must be handled by a licensed hazardous waste disposal contractor.[6][13][14]

Procedure:

  • Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department will have established procedures for the pickup and disposal of chemical waste.[15] They will be your primary resource for navigating institutional and regulatory requirements.

  • Provide Documentation: Be prepared to provide your EHS office with a complete inventory of the waste, including the chemical name, quantity, and hazard information.

  • Schedule a Pickup: Arrange for a scheduled pickup of the waste from your laboratory's SAA.

Decision-Making Flowchart for Disposal

DisposalWorkflow start Start: Generation of 1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide Waste characterize Characterize Waste (Assume Hazardous) start->characterize segregate Segregate at Source characterize->segregate solid_waste Solid Waste Stream segregate->solid_waste Solid liquid_waste Liquid Waste Stream segregate->liquid_waste Liquid container_solid Select Compatible Solid Waste Container solid_waste->container_solid container_liquid Select Compatible Liquid Waste Container liquid_waste->container_liquid label_solid Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date container_solid->label_solid label_liquid Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date container_liquid->label_liquid store_solid Store in Satellite Accumulation Area (SAA) with Secondary Containment label_solid->store_solid store_liquid Store in Satellite Accumulation Area (SAA) with Secondary Containment label_liquid->store_liquid contact_ehs Contact Environmental Health & Safety (EHS) store_solid->contact_ehs store_liquid->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup Follow Institutional Protocol end End: Proper Disposal by Licensed Contractor schedule_pickup->end

Caption: Disposal workflow for this compound.

Section 3: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[7]

  • Contain the Spill: Use an appropriate spill kit with absorbent materials to contain the spill. Do not let the material enter drains.[4][7]

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if aerosols or dusts are generated.[9]

  • Decontamination: Clean the affected area thoroughly. Decontamination procedures may involve washing with soap and water.[16]

  • Waste Disposal: All materials used for spill cleanup must be collected and disposed of as hazardous waste.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Conclusion

The responsible disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of safe and ethical scientific practice. By adhering to the principles of hazard assessment, proper segregation, secure containment, and compliant disposal through certified channels, you protect yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's EHS department as the definitive authority on waste management procedures.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Affordable Nationwide Lab Pack Disposal Services. Hazardous Waste Experts.
  • Secure Lab Waste Disposal Solutions in Pennsylvania. Environmental Marketing Services, LLC.
  • How To Safely Dispose of Chemicals in Your Lab. Solvent Waste Management.
  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich.
  • Safety data sheet - Magnum. BASF.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy) - ChemicalBook. ChemicalBook.
  • Safety Data Sheet - 1H-Pyrrolo[2,3-b]pyridine-4-carboxaldehyde. ChemScene.
  • Safety Data Sheet - PYRROLO[2,3-B]PYRIDINE-1,2-DICARBOXYLATE. Fluorochem.
  • SAFETY DATA SHEET - 4-Bromo-1H-pyrrolo[2,3-b]pyridine. TCI Chemicals.
  • Management of decontamination in chemical accidents: a laboratory model. PMC.

Sources

Personal protective equipment for handling 1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide

[1]

Executive Summary & Chemical Context

1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide is a specialized nitrogen-heterocyclic building block, often utilized in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients.[1][2][3][4]

While the free base (CAS 17322-91-7) is a standard organic irritant, the hydrobromide (HBr) salt form introduces specific handling challenges that are often underestimated.[1] The salt moiety renders the compound hygroscopic and acidic . Upon contact with moisture (mucous membranes, sweat, ocular fluid), it can hydrolyze to release hydrobromic acid, causing immediate and severe irritation or chemical burns.

Critical Hazard Profile:

  • Physical State: Crystalline solid (prone to static charge and dust generation).

  • Primary Routes of Entry: Inhalation of dust, Ocular contact.[4]

  • GHS Classification (Derived): Acute Tox. 4 (Oral), Skin Corr./Irrit. 2, Eye Dam. 1 (due to acidity), STOT SE 3 (Respiratory Irritation).

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for operational defense . The specific choices below mitigate the risk of acidic hydrolysis on biological surfaces.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+ / EN 166)Critical: Standard safety glasses are insufficient.[1] HBr salts are fine particulates that can bypass side shields. If dust contacts the eye, it forms concentrated acid. Goggles provide a sealed environment.
Respiratory P100 / N99 Respirator (if outside hood) OR Fume Hood (Primary)The particle size of pharmaceutical salts often falls below 5µm. N95 offers 95% efficiency; however, for acidic salts, a P100 or active ventilation (Hood) is required to prevent bronchial acidification.
Dermal (Hands) Double Nitrile Gloves (Min. 5 mil outer, 4 mil inner)Permeation Defense: HBr salts can degrade latex. Nitrile offers superior chemical resistance. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton lab coats can absorb hygroscopic salts, creating a "patch" of acid against clothes/skin later. Non-woven synthetic materials (Tyvek) shed dust effectively.

Operational Protocols: A Self-Validating System

Safety is not a checklist; it is a workflow. The following procedures include "Checkpoints" to validate safety during the operation.

Phase A: Preparation & Weighing

Risk: Static electricity causing powder scattering; inhalation of dust.

  • Acclimatization: Remove the container from cold storage (2-8°C) and allow it to reach room temperature before opening .

    • Checkpoint: Is there condensation on the outside? If yes, wait. Opening a cold bottle introduces moisture, degrading the HBr salt and making it sticky/corrosive.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.

    • Mechanism:[2][5][6] Dry salts accumulate static charge, causing "jumping" of particles.

  • The "Zone of Safety": Perform all weighing inside a certified chemical fume hood.

    • Checkpoint: Verify sash height is at the working position and face velocity is 80-100 fpm (feet per minute) using the magnehelic gauge or a tissue strip test.

Phase B: Solubilization

Risk: Exothermic dissolution and splashing.

  • Solvent Choice: Dissolve in DMSO or Methanol as required by the protocol.

    • Note: Adding water directly to the solid may generate heat (heat of solution) and local acidity.

  • Addition Order: Always add the solid to the solvent , never solvent to solid, to minimize dust plume generation.

  • Vessel Management: Keep the vessel closed when not actively adding material.

Phase C: Spill Response (Dry vs. Wet)
  • Dry Spill (Powder): DO NOT WET. Wetting generates acid. Cover with a dry absorbent pad or sweep gently into a dust pan using a brush. Wipe the area with a sodium bicarbonate (5% aq) soaked tissue to neutralize residues.

  • Wet Spill (Solution): Cover with sodium bicarbonate or a commercial acid-neutralizing spill kit.[1] Wait for effervescence (bubbling) to cease before cleanup.

Waste Disposal & Environmental Logic

Disposal must account for the nitrogen-heterocycle (ecotoxicity) and the hydrobromide (acidity).

Disposal Workflow:

  • Segregation: Do not mix with strong oxidizers (risk of bromine gas release) or strong bases (exothermic neutralization).

  • Labeling: Tag as "Halogenated Organic Solvent Waste" (if dissolved) or "Toxic Solid Waste" (if solid).

  • Neutralization (Optional/Pre-treatment): If your facility requires pH adjustment, treat aqueous waste streams with dilute NaOH to pH 7-8 before commingling with general aqueous waste, to prevent corrosion of waste drums.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the "Cradle-to-Grave" flow of the material, highlighting critical safety decision nodes.

SafetyProtocolstartStart: Cold Storage(1H-Pyrrolo[3,2-b]pyridin-5-ol HBr)acclimatizeAcclimatize to RT(Prevent Condensation)start->acclimatizeinspectionVisual Inspection:Is the solid free-flowing?acclimatize->inspectionissue_wetSTOP: Material Degraded/HydrolyzedTreat as Acid Wasteinspection->issue_wetNo (Clumped/Wet)weighingWeighing in Fume Hood(Anti-static gun + N95/P100)inspection->weighingYesdisposalApproved Disposal Facilityissue_wet->disposaldissolutionSolubilization(Add Solid to Solvent)weighing->dissolutionexperimentExperimental Application(Kinase Inhibitor Synthesis)dissolution->experimentwaste_decisionWaste Stream Analysisexperiment->waste_decisionsolid_wasteSolid Waste:Tag 'Toxic Solid'waste_decision->solid_wasteConsumables/Excess Solidliquid_wasteLiquid Waste:Check pH -> Neutralize -> Tag 'Halogenated'waste_decision->liquid_wasteMother Liquor/Rinsatesolid_waste->disposalliquid_waste->disposal

Figure 1: Operational lifecycle of HBr salts, emphasizing the critical inspection point for moisture damage and the split waste stream logic.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14657261, 1H-Pyrrolo[3,2-b]pyridin-5-ol.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.